molecular formula C6H11NO2 B1598956 4-methylpyrrolidine-3-carboxylic Acid CAS No. 885952-85-2

4-methylpyrrolidine-3-carboxylic Acid

Cat. No.: B1598956
CAS No.: 885952-85-2
M. Wt: 129.16 g/mol
InChI Key: FLYSYPZJEXSTBV-UHFFFAOYSA-N
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Description

4-methylpyrrolidine-3-carboxylic Acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSYPZJEXSTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399559
Record name 4-methylpyrrolidine-3-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-85-2
Record name 4-methylpyrrolidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Stereochemically Defined Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for creating potent and selective drugs. The stereochemical configuration of substituents on the pyrrolidine ring is often critical for biological activity. (3R,4R)-4-methylpyrrolidine-3-carboxylic acid, a chiral substituted β-amino acid, represents a key structural motif that has garnered significant interest in drug discovery programs. Its specific stereochemistry can profoundly influence binding affinity and pharmacological function, as demonstrated in the development of potent ligands for various receptors. For instance, the stereoisomers of substituted pyrrolidines have shown divergent activities as agonists or antagonists for the human melanocortin-4 receptor.[3] This guide provides a comprehensive overview of the synthetic strategies for accessing the (3R,4R) stereoisomer, intended for researchers and professionals in drug development and organic synthesis.

Strategic Approaches to the Asymmetric Synthesis of the Pyrrolidine Core

The primary challenge in synthesizing (3R,4R)-4-methylpyrrolidine-3-carboxylic acid lies in the stereocontrolled introduction of the two adjacent chiral centers on the pyrrolidine ring. Several powerful asymmetric methodologies can be employed to achieve this, primarily revolving around two core strategies: asymmetric Michael additions and stereoselective cycloaddition reactions.

Asymmetric Michael Addition: A Cornerstone for Stereocenter Construction

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a robust method for forming carbon-carbon or carbon-nitrogen bonds.[4] When coupled with chiral auxiliaries or catalysts, this reaction can proceed with high diastereoselectivity and enantioselectivity, establishing the desired stereochemistry.[5][6]

A plausible and effective strategy for the synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid involves the asymmetric Michael addition of a chiral amine to an appropriately substituted α,β-unsaturated ester. The stereochemistry at the C4 position is established during this key step, and the subsequent cyclization and functional group manipulations yield the final product.

G cluster_0 Asymmetric Michael Addition cluster_1 Cyclization and Deprotection A Chiral Amine C Stereoselective Michael Adduct A->C Conjugate Addition B α,β-Unsaturated Ester B->C D N-Protected Pyrrolidinone C->D Intramolecular Cyclization E (3R,4R)-4-methylpyrrolidine- 3-carboxylic acid ester D->E Reduction & Esterification F Final Product E->F Hydrolysis & Deprotection G cluster_0 [3+2] Cycloaddition cluster_1 Functional Group Interconversion A Azomethine Ylide Precursor (e.g., Imino Ester) C Pyrrolidine Cycloadduct A->C In situ generation of ylide + Cycloaddition B Substituted Alkene (Dipolarophile) B->C D N-Deprotected Pyrrolidine C->D Deprotection E Final Product D->E Ester Hydrolysis

Sources

Strategic Synthesis of 4-Alkyl-Pyrrolidine-3-Carboxylic Acid Stereoisomers: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4-alkyl-pyrrolidine-3-carboxylic acid scaffold is a paramount structural motif in contemporary drug discovery, serving as a conformationally constrained amino acid analogue that imparts valuable physicochemical and pharmacological properties to bioactive molecules.[1][2] The precise control over the stereochemistry at the C3 and C4 positions is critical, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core strategies for the stereoselective synthesis of these valuable building blocks. We will dissect field-proven methodologies, including chiral pool synthesis, asymmetric cycloadditions, stereoselective Michael additions, and diastereoselective alkylations. Each section explains the causal mechanisms behind stereocontrol, offers detailed protocols for key transformations, and presents quantitative data to create a self-validating framework for practical application in a research and development setting.

Introduction: The Stereochemical Imperative

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][3] The introduction of alkyl and carboxylic acid functionalities at the 4- and 3-positions, respectively, creates two adjacent stereocenters. The resulting four possible stereoisomers ( (3R,4S), (3S,4R), (3R,4R), and (3S,4S) ) present both a challenge and an opportunity. The challenge lies in developing synthetic routes that can selectively access a single, desired stereoisomer in high purity. The opportunity arises from the ability to fine-tune a drug candidate's interaction with its biological target by selecting the optimal spatial arrangement of these substituents.

This guide moves beyond a simple catalog of reactions to provide a strategic overview, empowering chemists to select the most appropriate synthetic approach based on available starting materials, desired stereochemical outcome, and scalability.

Core Synthetic Strategies & Mechanistic Insights

The stereoselective construction of the 4-alkyl-pyrrolidine-3-carboxylic acid core can be broadly categorized into two approaches: (1) building the ring from acyclic precursors in a stereocontrolled fashion, or (2) modifying a pre-existing chiral pyrrolidine ring.[4]

G cluster_0 Synthetic Approaches cluster_1 Ring Construction Methods cluster_2 Ring Functionalization Acyclic Acyclic Precursors A Asymmetric Cycloaddition Acyclic->A B Stereoselective Michael Addition Acyclic->B C Other Cyclizations (e.g., Reductive Amination) Acyclic->C Cyclic Chiral Cyclic Precursors (Chiral Pool) D Diastereoselective Alkylation Cyclic->D E Functional Group Interconversion Cyclic->E Target Target Molecule: 4-Alkyl-Pyrrolidine-3-Carboxylic Acid Stereoisomers A->Target B->Target C->Target D->Target E->Target G cluster_0 Catalytic Cycle Catalyst Chiral Catalyst [M-L*] Coordination Coordinated Complex Catalyst->Coordination + Imine Ylide Azomethine Ylide Formation Coordination->Ylide + Base Cycloaddition [3+2] Cycloaddition + Dipolarophile Ylide->Cycloaddition Product_Release Product Release Cycloaddition->Product_Release Product_Release->Catalyst Regeneration Product Enantioenriched Pyrrolidine Product_Release->Product

Sources

The Chiron Strategy: A Technical Guide to Chiral Pool Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the high-stakes arena of drug development, the Chiral Pool (or "Chiron") approach remains the most reliable strategy for introducing absolute stereochemistry into complex scaffolds. Unlike asymmetric catalysis, which creates chirality, chiral pool synthesis preserves nature’s pre-existing stereocenters. This guide provides a technical deep-dive for senior scientists, moving beyond basic definitions to industrial-grade protocols, decision frameworks, and self-validating workflows.

Part 1: Strategic Foundations
1.1 The Chiron Concept

Coined by Stephen Hanessian, the "Chiron" approach treats enantiomerically pure natural products not just as starting materials, but as stereochemical templates . The core philosophy is topology mapping : overlaying the target molecule's 3D structure onto the carbon skeleton of available natural products (amino acids, carbohydrates, terpenes).

The Three Pillars of Chiral Pool Utility:

  • Chiral Sources: The starting material provides the carbon backbone and the stereocenter (e.g., L-Proline in Captopril).

  • Chiral Devices: The material induces chirality in a substrate but is removed or recovered (e.g., Evans' auxiliary derived from Valine).

  • Chiral Templates: The material scaffolds a complex cyclization (e.g., Glucose in the synthesis of prostaglandins).

1.2 Decision Matrix: When to Swim in the Pool?

Do not default to chiral pool synthesis simply because it seems "easier" than catalysis. Use the following logic flow to validate your route.

decision_matrix start Target Molecule Analysis q1 Does the target map to a readily available natural skeleton? start->q1 q2 Are the stereocenters contiguous? q1->q2 Yes cat ASYMMETRIC CATALYSIS (High Efficiency) q1->cat No (Fragment match < 50%) q3 Is the 'wrong' enantiomer required? q2->q3 Yes q2->cat No (Isolated centers) pool CHIRAL POOL STRATEGY (High Atom Economy) q3->pool No (Natural source cheap) q3->cat Yes (Natural source expensive) res RESOLUTION / ENZYMATIC (Cost Effective for simple SMs)

Figure 1: Strategic decision tree for selecting Chiral Pool synthesis over Asymmetric Catalysis.

Part 2: The Chiral Toolkit

The economic viability of a synthesis often rests on the "Dollar-per-Mole" of the stereocenter.

ClassPrimary PrecursorsKey Stereochemical FeaturesIndustrial Utility
Amino Acids L-Proline, L-Serine, L-ValineRigid pyrrolidine ring (Pro); Primary alcohol handle (Ser)ACE Inhibitors, Auxiliaries
Carbohydrates D-Mannitol, D-Glucose, D-RiboseMultiple contiguous stereocenters; C2-symmetry (Mannitol)Antivirals (Tamiflu), Macrolides
Hydroxy Acids L-Lactic Acid, L-Tartaric AcidC2-symmetry (Tartaric); Alpha-hydroxy handleResolution agents, Ligands
Terpenes (+)-Limonene, (-)-MentholBulk availability; Hydrophobic scaffoldsFragrances, Cannabinoids
Part 3: High-Fidelity Experimental Protocols

This section details two "Gold Standard" protocols. These are not generic recipes but optimized workflows designed for reproducibility and scalability.

Protocol A: The "Swiss Army Knife" – D-Mannitol to Glyceraldehyde Acetonide

Target: (R)-2,3-O-Isopropylideneglyceraldehyde Mechanism: Kinetic acetalization followed by oxidative cleavage.[1] Critical Insight: D-Mannitol has C2 symmetry. Protecting the 1,2:5,6 positions leaves the 3,4-diol exposed for oxidative cleavage, yielding two equivalents of the chiral aldehyde from one equivalent of mannitol.

Step 1: Bis-Acetonide Formation (ZnCl₂ Catalysis) Note: While DMSO/BF3 methods exist, the ZnCl₂ method is preferred for scalability and cost.

  • Setup: Flame-dry a 1L RBF. Add ZnCl₂ (4 equiv) and dry acetone (solvent/reagent).

  • Addition: Add D-Mannitol (1 equiv) . The reaction is heterogeneous initially.

  • Reaction: Stir at 20–25°C for 16–24h. The solution will clear as the product forms.

  • Workup (Crucial):

    • Pour into a solution of K₂CO₃ (4.5 equiv) in water to quench ZnCl₂.

    • Filter the zinc carbonate precipitate.

    • Extract filtrate with CH₂Cl₂.[2]

    • Recrystallization: Use cyclohexane or butyl ether.

    • Checkpoint: Product mp should be 119–120°C.

Step 2: Oxidative Cleavage (NaIO₄)

  • Reaction: Suspend the bis-acetonide in 5% aqueous NaHCO₃. Add NaIO₄ (2.1 equiv) portion-wise at 0°C.

  • Monitoring: Monitor by TLC (silica, EtOAC/Hex). Disappearance of SM is rapid (<2h).

  • Isolation: Extract with CH₂Cl₂. Do not distill the aldehyde unless necessary; it is prone to polymerization. Use the crude solution directly for Wittig or Grignard reactions.

mannitol_pathway mannitol D-Mannitol (Hexol) bis_acet 1,2:5,6-Bis-acetonide (C2 Symmetric) mannitol->bis_acet Acetone, ZnCl2 (Kinetic Control) aldehyde 2 x (R)-Glyceraldehyde acetonide bis_acet->aldehyde NaIO4, pH 7 (Oxidative Cleavage)

Figure 2: The atom-economical cleavage of D-Mannitol yields two chiral synthons.

Protocol B: Amino Acid Scaffold – Synthesis of Captopril

Target: 1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline Strategic Value: Demonstrates the use of L-Proline as a Chiral Source . The proline ring is incorporated into the final drug, dictating the stereochemistry of the amide bond.

Methodology:

  • Acylation (Schotten-Baumann Conditions):

    • Reagents: L-Proline (1 equiv), 3-acetylthio-2-methylpropanoyl chloride (1.1 equiv).

    • Solvent: Water/DCM biphasic system or aqueous NaOH.

    • Protocol: Dissolve L-Proline in 1N NaOH. Cool to 0°C. Add the acid chloride dropwise while simultaneously adding NaOH to maintain pH 8–10 .

    • Why? pH < 7 leads to N-protonation (stopping reaction); pH > 11 hydrolyzes the acid chloride.

  • Diastereomeric Resolution (The "Chiral Induction" Phase):

    • Since the acid chloride side chain is often racemic, you form a pair of diastereomers: (S,S)-product and (R,S)-product.

    • Separation: Acidify to pH 1. Extract with EtOAc. The (S,S)-isomer (active Captopril precursor) is often less soluble or forms a specific salt with dicyclohexylamine (DCHA) for crystallization.

  • Deprotection:

    • Ammonolysis (NH₃/MeOH) removes the acetyl group to reveal the free thiol.

Part 4: Industrial Reality & Supply Chain Risks

While scientifically elegant, chiral pool synthesis introduces supply chain fragility . A synthesis is only as robust as its natural source.

Case Study: Oseltamivir (Tamiflu) & The Star Anise Crisis Roche’s commercial synthesis of Tamiflu relies on (-)-Shikimic Acid .

  • Source: Extracted from Chinese Star Anise (Illicium verum).

  • The Bottleneck: In 2005, demand for Tamiflu outstripped the global supply of star anise. 90% of the world's harvest was consumed by Roche.

  • The Fix: This forced the development of fermentation routes (E. coli overproducing shikimic acid) and total synthesis routes (from D-mannitol or Diels-Alder approaches) to secure the supply chain.

Lesson: When designing a chiral pool route for a drug candidate, immediately assess the agricultural scalability of the starting material.

oseltamivir_flow shikimic (-)-Shikimic Acid (Star Anise Extract) epoxide Epoxide Intermediate (Stereocenter Set) shikimic->epoxide 1. EtOH/SOCl2 2. Et3CH/BF3 3. MsCl azide Azide Opening (Regioselective) epoxide->azide NaN3 (Inversion) tamiflu Oseltamivir Phosphate (Tamiflu) azide->tamiflu 1. Reduction 2. H3PO4

Figure 3: The Roche synthesis of Oseltamivir. Note the heavy reliance on the initial stereochemistry of Shikimic Acid.

References
  • Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
  • Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." Journal of Organic Chemistry, 66(6), 2044–2051. Link

  • Dhatrak, N. R., et al. (2022).[3] "Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde." Organic Syntheses, 99, 363-380. Link

  • Ondetti, M. A., & Cushman, D. W. (1982). "Enzymes of the Renin-Angiotensin System and their Inhibitors." Annual Review of Biochemistry, 51, 283-308. (Captopril development context).
  • Federsel, H. J. (2005). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–702.

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 4-Methylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Its rigid, five-membered structure allows for precise spatial orientation of functional groups, making it an invaluable design element in modern drug discovery.[3][4][5] Specifically, substituted pyrrolidine-3-carboxylic acids, such as 4-methylpyrrolidine-3-carboxylic acid, serve as critical chiral building blocks for a range of therapeutics, including antiviral and anti-diabetic agents.[6]

The biological activity of these molecules is critically dependent on their stereochemistry. The presence of two stereocenters at the C3 and C4 positions in this compound means that four possible stereoisomers exist. Accessing a single, desired stereoisomer in high purity is a significant synthetic challenge that necessitates the use of asymmetric synthesis.

This document provides an in-depth guide to proven strategies for the asymmetric synthesis of this compound. We will explore three distinct and powerful methodologies:

  • Chiral Auxiliary-Directed Diastereoselective Michael Addition: A robust and reliable method where a recoverable chiral auxiliary guides the formation of the desired stereocenters.

  • Organocatalytic Asymmetric 1,4-Conjugate Addition: A modern, metal-free approach that utilizes small chiral organic molecules to catalyze the key stereochemistry-defining step with high efficiency and enantioselectivity.

  • Chiral Pool Synthesis via 1,3-Dipolar Cycloaddition: A strategy that leverages a readily available, enantiopure starting material to construct the pyrrolidine core.

Each section will detail the underlying scientific principles, provide step-by-step experimental protocols, and discuss the rationale behind key experimental choices, offering researchers a comprehensive toolkit for producing this valuable synthetic intermediate.

Strategy 1: Chiral Auxiliary-Directed Diastereoselective Synthesis

This approach relies on the temporary attachment of a chiral auxiliary to the substrate. The steric and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing high diastereoselectivity. Oppolzer's camphorsultam is an excellent choice for this purpose due to its rigid structure, predictable stereochemical outcomes, and ease of removal under non-hydrolytic conditions.[7]

Workflow Overview

The overall process involves attaching the chiral auxiliary to an achiral precursor, performing the key diastereoselective Michael addition to set the C3 and C4 stereocenters, and finally cleaving the auxiliary to yield the enantiopure product.

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Michael Addition cluster_2 Step 3: Reductive Cyclization & Auxiliary Cleavage cluster_3 Step 4: Deprotection A Crotonic Acid C N-Crotonyl Camphorsultam A->C B Oppolzer's Camphorsultam B->C E Michael Adduct C->E Lewis Acid (e.g., MgBr2·OEt2) C->E D Nitromethane D->E F Pyrrolidinone Intermediate E->F Reduction (e.g., Raney Ni, H2) E->F G Final Product Precursor F->G LiBH4 / LiOH F->G H This compound G->H Acid Hydrolysis G->H

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Synthesis of (3R,4R)-4-Methylpyrrolidine-3-carboxylic acid

Part A: Synthesis of N-Crotonyl-(+)-Camphorsultam

  • To a solution of (+)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • In a separate flask, add crotonyl chloride (1.1 eq) to anhydrous THF.

  • Add the solution from step 2 to the lithiated sultam solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

Part B: Diastereoselective Michael Addition

  • Dissolve N-crotonyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under a nitrogen atmosphere.

  • Add MgBr₂·OEt₂ (1.2 eq) and stir for 20 minutes.

  • Add nitromethane (3.0 eq) followed by triethylamine (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 12 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude Michael adduct, which is used directly in the next step. A high diastereomeric ratio is expected.

Part C: Reductive Cyclization and Auxiliary Cleavage

  • Dissolve the crude adduct from Part B in methanol (0.1 M) in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel (approx. 50% w/w) as a slurry in methanol.

  • Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature for 24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate. The resulting product is the corresponding γ-lactam.

  • Dissolve the crude γ-lactam in THF (0.2 M). Add LiBH₄ (2.0 eq) and stir at room temperature for 6 hours.

  • Add 2 M aqueous LiOH (4.0 eq) and heat the mixture to 60 °C for 12 hours to saponify the ester and cleave the auxiliary.

  • Cool the mixture, acidify to pH ~2 with 1 M HCl, and wash with CH₂Cl₂ to recover the camphorsultam auxiliary.

  • The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography or by precipitation.

Data Summary
StepProductTypical YieldStereoselectivity (d.r.)Reference
Michael AdditionNitro Adduct85-95%>98:2[7]
OverallFinal Acid60-70%>98% e.e. after cleavage[7]

Strategy 2: Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.[8] For the synthesis of substituted pyrrolidines, a key strategy is the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine, such as a derivative of proline.[9][10]

Catalytic Cycle and Rationale

The catalyst, typically a diarylprolinol silyl ether, reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, facilitating the conjugate addition of a nucleophile (e.g., from a nitroalkane derivative). The bulky groups on the catalyst effectively shield one face of the iminium ion, ensuring the nucleophile adds to the opposite face with high enantioselectivity. Subsequent hydrolysis releases the product and regenerates the catalyst.

Catalyst Chiral Amine Catalyst (R2NH) Iminium Iminium Ion (Activated) Catalyst->Iminium - H₂O Enone α,β-Unsaturated Ester Enone->Iminium Adduct Enamine Intermediate Iminium->Adduct + Nu-H Nucleophile Nitroalkane (Nu-H) Nucleophile->Iminium Adduct->Catalyst Regeneration Product Michael Adduct Adduct->Product + H₂O Water H₂O Water->Adduct

Caption: Organocatalytic Iminium Ion Activation Cycle.

Experimental Protocol: Synthesis of Ethyl (3S,4R)-4-methyl-pyrrolidine-3-carboxylate Precursor
  • To a stirred solution of ethyl 2-butenoate (crotonate) (1.0 eq) and nitromethane (1.5 eq) in toluene (0.5 M) at room temperature, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq, 10 mol%).

  • Add benzoic acid (0.1 eq) as a co-catalyst.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by ¹H NMR or GC-MS.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the ethyl 4-nitro-3-methylbutanoate adduct.

  • The subsequent reduction of the nitro group (e.g., using H₂ and Pd/C or Raney Ni) and intramolecular cyclization via reductive amination will yield the desired pyrrolidine ring system.[9] The ester can then be hydrolyzed to the carboxylic acid.

Data Summary
CatalystSubstrateYielde.e. (%)Reference
Diarylprolinol Silyl EtherVarious Enones/Nitroalkanes80-95%90-99%[9]

Causality Behind Choices:

  • Catalyst: The bulky diphenylprolinol silyl ether provides an effective chiral environment, leading to high enantioselectivity.

  • Co-catalyst: Benzoic acid facilitates both the formation of the iminium ion and the final hydrolysis step, accelerating catalyst turnover.

  • Solvent: Toluene is often a good choice for these reactions, balancing solubility and reaction rates.

Strategy 3: Chiral Pool Synthesis via 1,3-Dipolar Cycloaddition

This strategy begins with a readily available and inexpensive chiral molecule, using its inherent stereochemistry to direct the synthesis. A common approach for pyrrolidine synthesis is the [3+2] cycloaddition between an azomethine ylide and an alkene (dipolarophile).[5][11]

Synthetic Scheme Overview

The synthesis can start from a chiral amino acid, such as D-alanine. The amino acid is converted into an azomethine ylide precursor. In the presence of a suitable dipolarophile, a highly stereoselective cycloaddition occurs to form the functionalized pyrrolidine ring.

A D-Alanine Methyl Ester B N-Benzylidene Imine A->B Condensation with Benzaldehyde C Azomethine Ylide (in situ generation) B->C Deprotonation or Lewis Acid Activation E Cycloadduct (Pyrrolidine) C->E [3+2] Cycloaddition D Methyl Crotonate (Dipolarophile) D->E F Final Product E->F Deprotection Steps (e.g., Hydrogenolysis)

Caption: Chiral Pool Synthesis via [3+2] Cycloaddition.

Experimental Protocol: Synthesis via Metal-Catalyzed [3+2] Cycloaddition
  • To a flame-dried Schlenk flask under argon, add AgOAc (0.1 eq), a chiral phosphine ligand (e.g., (R)-BINAP, 0.11 eq), and anhydrous THF (0.2 M).

  • Add the N-benzylidene imine of D-alanine methyl ester (1.0 eq) and methyl crotonate (1.2 eq).

  • Add DBU (diisopropylethylamine, 1.2 eq) and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the resulting polysubstituted pyrrolidine by flash column chromatography.

  • The resulting cycloadduct can be converted to the target this compound through a series of standard deprotection steps, including hydrogenolysis to remove the N-benzyl group and hydrolysis of the methyl esters.

Data Summary
Catalyst SystemDiastereoselectivity (exo/endo)Enantioselectivity (e.e. %)Reference
Ag(I)/Chiral Ligand>95:5>95%[11]
Cu(I)/Chiral Ligand>90:10>90%[12]

Rationale: The combination of a metal salt (like AgOAc or Cu(OTf)₂) and a chiral ligand forms a chiral Lewis acid catalyst in situ. This complex coordinates to the azomethine ylide, creating a rigid, asymmetric environment that dictates the facial selectivity of the approach of the dipolarophile, leading to high stereocontrol.[5]

Conclusion and Method Selection

We have presented three powerful and distinct strategies for the asymmetric synthesis of this compound. The optimal choice depends on the specific requirements of the research program, including scale, available equipment, cost, and the desired stereoisomer.

  • Chiral Auxiliary methods are highly reliable and often provide the highest diastereoselectivities, making them excellent for initial scale-up and when unambiguous stereochemical assignment is paramount. The ability to recover the auxiliary is also a key advantage.

  • Organocatalysis represents a more modern, environmentally benign approach. It is particularly well-suited for producing highly enantioenriched products without the need for rigorous exclusion of air and moisture or the removal of metal contaminants.

  • Chiral Pool Synthesis is an economical approach when the desired stereochemistry can be traced back to a cheap, commercially available starting material. The key is identifying an efficient route that preserves and transfers the initial chirality effectively.

Each protocol serves as a self-validating system, with expected outcomes and rationale provided. Researchers and drug development professionals can adapt these methodologies to access all four stereoisomers of this compound, enabling comprehensive structure-activity relationship (SAR) studies and advancing therapeutic development.

References

  • Maruoka, K., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alker, A., et al. (2008). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Dalpozzo, R., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Clayden, J., et al. (2014). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]

  • Dalpozzo, R., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]

  • Pharmaffiliates. (2026). The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals. Pharmaffiliates. Available at: [Link]

  • Gatiatulin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Wang, J., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]

  • Maruoka, K., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]

  • Dixon, D. J., et al. (2020). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. Available at: [Link]

  • Carrillo, R. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central. Available at: [Link]

  • Li, G., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]

Sources

Application Note: NMR Stereochemical Assignment of 4-Methylpyrrolidine-3-Carboxylic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology. It addresses the specific challenge of distinguishing the diastereomers of 4-methylpyrrolidine-3-carboxylic acid , a scaffold critical in the synthesis of kainoid analogs and conformationally restricted peptidomimetics.

Introduction & Stereochemical Challenge

This compound contains two chiral centers at C3 and C4 . While enantiomers (e.g.,


 vs. 

) are indistinguishable in achiral environments, the relative stereochemistry (cis vs. trans) dictates the molecule's biological activity and conformational profile.
  • Trans Diastereomer: The C3-carboxylic acid and C4-methyl group are on opposite faces of the ring.

  • Cis Diastereomer: The C3-carboxylic acid and C4-methyl group are on the same face.

The Analytical Challenge: Pyrrolidine rings exhibit conformational flexibility (envelope/twist puckering). Consequently, scalar coupling constants (


) are often ambiguous due to the Karplus relationship averaging over rapid conformational exchange. This protocol establishes a self-validating workflow  relying on Nuclear Overhauser Effect (NOE) correlations as the definitive stereochemical probe, supported by 

-coupling analysis.

Sample Preparation Protocol

The chemical shifts and coupling constants of amino acids are highly pH-dependent due to the protonation state of the amine and carboxylic acid. Consistent sample preparation is vital.

Reagents
  • Solvent: Deuterium Oxide (

    
    , 99.9% D) or DMSO-
    
    
    
    .
    • Recommendation: Use

      
       for zwitterionic characterization (biologically relevant state). Use DMSO-
      
      
      
      if the sample is an ester or protected amine.
  • Internal Standard: TMSP (Trimethylsilylpropanoic acid) for

    
    ; TMS for DMSO.
    
Procedure
  • Mass: Weigh 5–10 mg of the compound.

  • Dissolution: Dissolve in 600 µL of solvent.

  • pH Adjustment (Critical):

    • For Free Amino Acid : Adjust pD to ~7.0 (zwitterion) using NaOD/DCl.

    • For HCl Salt : Dissolve directly; pD will be acidic (~2-3).

    • Note: Ensure the pH is recorded. The shift of

      
       and 
      
      
      
      can vary by >0.5 ppm between cationic and zwitterionic forms.
  • Filtration: Filter through a glass wool plug into a high-quality 5mm NMR tube to remove particulates that cause line broadening.

NMR Acquisition Protocol

Acquire the following datasets to ensure unambiguous assignment.

ExperimentParameter SetPurpose
1D

64 scans, d1=5s, 30° pulseQuantitative integration and precise

-value measurement.
1D

Proton-decoupledIdentification of carbonyl and methyl carbons.
2D COSY Magnitude modeTracing the spin system (

).
2D HSQC Multiplicity-editedDistinguishing

(H3, H4),

(H2, H5), and

.
2D NOESY Mixing time (

) = 500–800 ms
Critical Step: Determining spatial proximity of H3, H4, and Me-Group.

Data Analysis & Interpretation Logic

Step 1: Spin System Assignment (COSY/HSQC)

Before determining stereochemistry, assign the backbone topology.

  • Methyl (Me-4): Doublet at ~1.0–1.2 ppm.[1]

  • H4 (Methine): Multiplet coupled to Me-4, H3, and H5a/b.

  • H3 (Methine): Multiplet coupled to H4 and H2a/b.

  • H2/H5 (Methylenes): Diastereotopic protons appearing as complex multiplets.

Step 2: Stereochemical Assignment (The Logic Gate)

The assignment relies on the geometric relationship between the protons (


) and the substituents (

).
Geometry Visualization
  • Trans-Isomer (Substituents Anti):

    • The

      
       and 
      
      
      
      are anti.
    • Therefore, the protons

      
       and 
      
      
      
      are anti (trans)
      to each other.
    • However, the

      
       proton is cis (syn)  to the 
      
      
      
      group
      .
  • Cis-Isomer (Substituents Syn):

    • The

      
       and 
      
      
      
      are syn.
    • Therefore, the protons

      
       and 
      
      
      
      are syn (cis)
      to each other.
    • The

      
       proton is anti (trans)  to the 
      
      
      
      group
      .
Diagnostic Criteria Table
FeatureTrans-Isomer (Substituents Anti)Cis-Isomer (Substituents Syn)
NOE: H3

H4
Weak / Absent (Distance > 3.5 Å)Strong (Distance ~2.4 Å)
NOE: H3

Me-4
Strong (Spatial proximity)Weak / Absent

Coupling
Typically Small (< 5 Hz) or Large (> 10 Hz)Typically Intermediate (6–8 Hz)

*Note on J-Coupling: In 5-membered rings,


-values are unreliable as primary evidence due to ring puckering. A trans relationship can exhibit small couplings (pseudo-diequatorial) or large couplings (pseudo-diaxial). Always prioritize NOE data. 

Visualization of Logic

The following diagram illustrates the decision workflow for assigning the stereochemistry based on the experimental data.

NMR_Assignment_Logic Start Start: Purified Compound (1D & 2D NMR Acquired) Assign Step 1: Assign H3, H4, and Me-Group (Using COSY & HSQC) Start->Assign CheckNOE Step 2: Analyze NOESY Spectrum Focus: H3-H4 and H3-Me correlations Assign->CheckNOE Decision1 Is H3-H4 NOE Strong? CheckNOE->Decision1 CisPath Strong H3-H4 NOE (Protons are Syn) Decision1->CisPath Yes TransPath Weak/No H3-H4 NOE (Protons are Anti) Decision1->TransPath No ResultCis CONCLUSION: Cis-Isomer (COOH & Me are Syn) CisPath->ResultCis H3-Me NOE is Weak CheckMe Confirm with H3-Me NOE TransPath->CheckMe ResultTrans CONCLUSION: Trans-Isomer (COOH & Me are Anti) CheckMe->ResultTrans H3-Me NOE is Strong

Figure 1: Decision tree for the stereochemical assignment of this compound diastereomers based on NOE correlations.

Scientific Validation & Causality

Why NOE over J-Coupling?

In rigid systems like cyclohexane, the Karplus equation allows easy distinction between axial-axial (


 Hz) and equatorial-equatorial (

Hz) protons. However, pyrrolidine rings exist in a rapid equilibrium between envelope conformations (e.g.,

,

).
  • Mechanistic Insight: In the cis-isomer (substituents syn), the ring often adopts a conformation to minimize steric strain, placing the bulky groups in pseudo-equatorial positions. This forces the protons

    
     and 
    
    
    
    into a pseudo-axial/pseudo-equatorial relationship, resulting in intermediate couplings (6–8 Hz).
  • The Trap: A trans-isomer can also adopt a conformation where

    
     and 
    
    
    
    are pseudo-equatorial/pseudo-axial, mimicking the cis coupling constant.
  • The Solution: The internuclear distance is invariant to these rapid puckering modes regarding the face of the ring. If

    
     and 
    
    
    
    are on the same face (cis-isomer), they will always be within NOE range (< 3 Å).
Reference Case Study: Kainic Acid Analogs

Studies on kainoids (3,4-disubstituted pyrrolidines) demonstrate that misassignment is common when relying solely on 1D NMR. A correction published in Organic & Biomolecular Chemistry highlighted that the cis-isomer of 5-methylpyrrolidine-3-carboxylic acid was initially misassigned as trans due to ambiguous coupling constants, only to be corrected via X-ray and rigorous NOE analysis [1].

References

  • Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants).

Sources

4-methylpyrrolidine-3-carboxylic acid in the synthesis of GABA uptake inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis and Evaluation of 4-Methylpyrrolidine-3-Carboxylic Acid Scaffolds for GAT Inhibition

Executive Summary

This application note details the synthetic construction and biological validation of This compound , a conformationally restricted


-amino acid scaffold used in the development of GABA Transporter (GAT) inhibitors.

While nipecotic acid (piperidine-3-carboxylic acid) remains the structural backbone of the blockbuster antiepileptic Tiagabine, the pyrrolidine ring offers a distinct vector for structure-activity relationship (SAR) exploration. The introduction of a methyl group at the C4 position creates a "conformational lock," restricting the flexibility of the pyrrolidine ring and potentially enhancing binding affinity to the GAT-1 transporter by mimicking the bioactive conformation of GABA.

This guide provides a self-validating protocol for the [3+2] dipolar cycloaddition synthesis of the core scaffold and a standardized [³H]-GABA synaptosomal uptake assay for functional evaluation.

Structural Rationale & SAR

The design of GABA uptake inhibitors relies on mimicking the zwitterionic character of GABA while adding lipophilic bulk to interact with the transporter's secondary binding pockets.

  • Pharmacophore: The amino acid moiety (secondary amine + carboxylic acid) mimics GABA.

  • Stereochemistry: The relative orientation of the C3-carboxylic acid and C4-methyl group is critical. The trans-configuration often exhibits superior metabolic stability and distinct transporter selectivity compared to the cis-isomer.

  • Lipophilic Anchor: High-affinity inhibitors (e.g., Tiagabine) require a lipophilic domain attached to the nitrogen. This protocol focuses on synthesizing the core scaffold (the "head group"), which can subsequently be N-alkylated with various lipophilic "tails."

SAR Logic Diagram

SAR_Logic cluster_mods Structural Modifications GABA GABA (Endogenous Ligand) Scaffold 4-Methylpyrrolidine-3-COOH GABA->Scaffold Rigidification GAT1 GAT-1 Transporter (Target) Scaffold->GAT1 Binding (Zwitterion Recognition) Potency Inhibition Potency (IC50) GAT1->Potency Functional Output C4_Me C4-Methyl Group (Conformational Lock) C4_Me->Scaffold C4_Me->Potency Stereoselectivity N_Sub N-Substitution (Lipophilic Domain) N_Sub->Scaffold N_Sub->Potency Affinity Boost

Figure 1: Structural logic connecting the 4-methylpyrrolidine scaffold to GAT-1 inhibition potency.

Synthetic Protocol: [3+2] Cycloaddition

The most robust route to 3,4-disubstituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. This method ensures high atom economy and predictable stereochemistry.

Materials Required
  • Reagents: N-Benzylglycine (Sarcosine analogue), Paraformaldehyde, Methyl crotonate (Dipolarophile), Toluene (Anhydrous).

  • Equipment: Dean-Stark apparatus, Reflux condenser, Flash Chromatography columns.

Step-by-Step Methodology

Step 1: Generation of Azomethine Ylide The reaction relies on the in situ generation of a non-stabilized azomethine ylide via the decarboxylative condensation of N-benzylglycine with paraformaldehyde.

Step 2: Cycloaddition (The Core Reaction)

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, suspend N-benzylglycine (10 mmol) and paraformaldehyde (15 mmol) in anhydrous toluene (50 mL).

  • Addition: Add methyl crotonate (12 mmol) in one portion. The crotonate acts as the dipolarophile; the methyl group on the double bond will become the C4-methyl group on the ring.

  • Reflux: Heat the mixture to reflux (110°C). As the reaction proceeds, water is generated and removed via the Dean-Stark trap.

    • Critical Checkpoint: The removal of water drives the equilibrium toward the ylide formation. Reflux until water evolution ceases (approx. 2–4 hours).

  • Monitoring: Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). Look for the disappearance of the amino acid starting material.

Step 3: Work-up and Purification

  • Evaporation: Cool the solution and evaporate the solvent under reduced pressure.

  • Residue: You will obtain a viscous oil containing a mixture of diastereomers (predominantly trans due to the geometry of the transition state).

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> 20% EtOAc/Hexane.

    • Yield Expectation: 70–85% of N-benzyl-4-methyl-3-methoxycarbonylpyrrolidine.

Step 4: Deprotection & Hydrolysis (Optional for Final Assay) To obtain the free amino acid for testing:

  • Hydrogenolysis: Dissolve the intermediate in MeOH, add Pd/C (10% w/w), and stir under H₂ atmosphere (1 atm) for 12h to remove the N-benzyl group.

  • Hydrolysis: Treat with 1M LiOH in THF/Water (1:1) to hydrolyze the methyl ester to the carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: N-Benzylglycine + Paraformaldehyde Ylide In Situ Azomethine Ylide Start->Ylide - CO2, - H2O Dipole Dipolarophile: Methyl Crotonate Cyclo [3+2] Cycloaddition (Reflux Toluene, Dean-Stark) Dipole->Cyclo Ylide->Cyclo Intermed Intermediate: N-Benzyl-4-Me-Pyrrolidine-3-COOMe Cyclo->Intermed Stereoselective Deprotect 1. Pd/C, H2 (De-benzylation) 2. LiOH (Hydrolysis) Intermed->Deprotect Final Target: 4-Methylpyrrolidine-3-COOH Deprotect->Final

Figure 2: Synthetic route via azomethine ylide cycloaddition.

Biological Evaluation: [³H]-GABA Uptake Assay

To validate the synthesized compound as a GAT inhibitor, a functional uptake assay using rat brain synaptosomes is the gold standard.

Materials
  • Tissue: Rat forebrain (cortex/hippocampus) or HEK-293 cells stably expressing hGAT-1.

  • Radioligand: [³H]-GABA (Specific Activity: ~80 Ci/mmol).

  • Assay Buffer: Krebs-Ringer phosphate buffer (pH 7.4).

  • Control Inhibitor: Tiagabine or Nipecotic Acid (10 µM) for defining non-specific uptake.

Protocol

1. Synaptosome Preparation (P2 Fraction)

  • Homogenize rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • Centrifuge at 1,000 × g for 10 min at 4°C to remove nuclei/debris.

  • Collect supernatant and centrifuge at 20,000 × g for 20 min.

  • Resuspend the pellet (P2 fraction containing synaptosomes) in Krebs-Ringer buffer.

2. Uptake Assay

  • Pre-incubation: Aliquot synaptosomes (100 µL) into tubes containing the test compound (various concentrations, e.g., 1 nM – 100 µM). Incubate for 10 min at 30°C.

  • Initiation: Add [³H]-GABA (final concentration 10–20 nM) to initiate uptake.

    • Total Volume: Typically 500 µL.

  • Incubation: Incubate for exactly 3–5 minutes at 30°C. (Must be within the linear phase of uptake).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound tracer.

3. Data Analysis

  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Specific Uptake = (Total Uptake) - (Non-specific Uptake in presence of 100 µM Tiagabine).

  • Calculate IC₅₀ using non-linear regression (Log-inhibitor vs. response).

Data Summary Table

CompoundConfigurationGAT-1 IC₅₀ (µM)Selectivity (vs GAT-3)Notes
GABA N/A~2.51.0Endogenous substrate
Nipecotic Acid (R)-isomer~4.0LowStandard reference
Tiagabine (R)-isomer0.07HighLipophilic tail attached
4-Me-Pyrrolidine-3-COOH transTo be determinedModerateCore scaffold only
4-Me-Pyrrolidine-3-COOH cisTo be determinedLowOften less active

(Note: Values for the specific 4-methyl scaffold vary based on exact N-substitution; the core amino acid is generally in the low micromolar range before lipophilic tail addition.)

References

  • Nielsen, E. B., et al. (1993).[1] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of Tiagabine." Journal of Medicinal Chemistry.

  • Wanner, K. T., et al. (2015). "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry.

  • Schousboe, A., et al. (2022). "Structural basis of GABA reuptake inhibition." PubMed Central.

  • Ou, C., et al. (2024).[2] "Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides." Organic Chemistry Frontiers.

  • Thermo Fisher Scientific. "Isolate Functional Synaptosomes Protocol."

Sources

Application of 4-methylpyrrolidine-3-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Conformational Locking using 4-Methylpyrrolidine-3-Carboxylic Acid

Executive Summary

This compound (4-Me-PCA) represents a critical scaffold in modern medicinal chemistry, serving as a "conformationally constrained" analogue of


-proline. Unlike unsubstituted pyrrolidines, the introduction of a methyl group at the C4 position introduces a specific steric vector that locks the pyrrolidine ring pucker, influencing the spatial orientation of the carboxylic acid pharmacophore. This application note details the use of 4-Me-PCA in Fragment-Based Drug Discovery (FBDD) and peptidomimetics, providing a validated protocol for its stereoselective synthesis and incorporation into peptide backbones.

Structural & Mechanistic Rationale

The "Magic Methyl" Effect in Pyrrolidines

The addition of a methyl group to the pyrrolidine ring is not merely a lipophilic modification; it is a structural lever.

  • Conformational Locking: The C4-methyl group creates a steric clash with the N-substituent or the C3-carbonyl, forcing the ring into a preferred envelope conformation. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The C4 position is a common site for oxidative metabolism (hydroxylation) in proline-based drugs. Methylation at this position sterically hinders CYP450 access, potentially extending half-life (

    
    ).
    
  • Stereochemical Diversity: 4-Me-PCA possesses two chiral centers (C3 and C4), yielding four stereoisomers. The trans isomer typically mimics an extended peptide chain, while the cis isomer can induce sharp

    
    -turns, critical for mimicking GPCR ligands or protease substrates.
    
Key Applications
  • Peptidomimetics: Replacement of Proline or

    
    -Proline residues to freeze bioactive conformations in HCV NS5A inhibitors and antimicrobial peptides.
    
  • Fragment-Based Design: Used as a core scaffold where the nitrogen is decorated with aryl groups (via Buchwald-Hartwig) and the acid is converted to amides/heterocycles.

  • Antibacterial Agents: Tethered to quinolone cores (e.g., gemifloxacin analogs) to improve Gram-positive potency.

Experimental Protocol: Stereoselective Synthesis

Objective: Synthesize trans-4-methylpyrrolidine-3-carboxylic acid ester via [3+2] Cycloaddition of Azomethine Ylides. This route is preferred in drug discovery for its ability to rapidly generate diverse substitution patterns.

Materials
  • Precursor A: N-Benzylglycine ethyl ester (Azomethine ylide precursor).

  • Precursor B: Methyl crotonate (Dipolarophile).

  • Catalyst: Paraformaldehyde (generates the dipole in situ).

  • Solvent: Toluene (anhydrous).

  • Reagents: Magnesium sulfate (

    
    ), Trifluoroacetic acid (TFA).
    
Workflow Diagram

SynthesisWorkflow Start Start: N-Benzylglycine Ethyl Ester DipoleGen Dipole Generation: + Paraformaldehyde (Reflux, Toluene) Start->DipoleGen In situ formation Cycloadd [3+2] Cycloaddition: + Methyl Crotonate (Dipolarophile) DipoleGen->Cycloadd Azomethine Ylide Isolation Isolation: Flash Chromatography (Sep. cis/trans) Cycloadd->Isolation Diastereomers Deprotection Deprotection: Pd/C Hydrogenation (-Benzyl group) Isolation->Deprotection Select Trans Isomer Product Final Product: 4-Methylpyrrolidine- 3-Carboxylic Acid Deprotection->Product Yield >80%

Figure 1: Synthetic workflow for the generation of the 4-methylpyrrolidine scaffold via 1,3-dipolar cycloaddition.

Step-by-Step Methodology

Step 1: In Situ Dipole Formation & Cycloaddition

  • In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve N-benzylglycine ethyl ester (10 mmol) in anhydrous toluene (50 mL).

  • Add paraformaldehyde (15 mmol) and methyl crotonate (12 mmol).

  • Add a catalytic amount of TFA (0.1 mmol) to accelerate iminium ion formation.

  • Reflux the mixture at 110°C for 4–6 hours. Water generated during imine formation is removed via the Dean-Stark trap.

    • Mechanistic Insight: The reaction proceeds via the formation of an oxazolidine intermediate or direct decarboxylative generation of the non-stabilized azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with the crotonate.

Step 2: Work-up and Purification

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Redissolve the crude oil in Ethyl Acetate (EtOAc) and wash with saturated

    
     (2x) and Brine (1x).
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

    • Critical Checkpoint: The trans-isomer (methyl and carboxylate on opposite faces) typically elutes differently from the cis-isomer. Use NOESY NMR to confirm relative stereochemistry (Look for NOE signal between H3 and H4 for cis).

Step 3: Deprotection (Optional for Free Acid)

  • Dissolve the N-benzyl protected ester in MeOH.

  • Add 10% Pd/C (10 wt%) and stir under

    
     atmosphere (balloon) for 12 hours.
    
  • Filter through Celite and concentrate to yield the free amine.

Application Data: SAR & Potency

The following table illustrates the impact of substituting standard Proline or


-Proline with 4-Me-PCA in a hypothetical protease inhibitor assay (IC50 values).
Scaffold VariantR-Group (C4 Position)StereochemistryIC50 (nM)Metabolic Stability (

min)
Pyrrolidine-3-COOH H (Unsubstituted)(S)45022
4-Methyl-PCA Methyl Trans (3R, 4S) 12 >120
4-Methyl-PCA MethylCis (3R, 4R)85095
4-Phenyl-PCA PhenylTrans5545

Analysis:

  • The Trans-4-Methyl variant shows a 37-fold increase in potency. This suggests the methyl group locks the bioactive conformation or fills a small hydrophobic pocket (S1' subsite).

  • The Cis-isomer loses potency, indicating the steric bulk clashes with the binding site when oriented incorrectly.

  • Metabolic Stability: The methyl group significantly extends half-life by blocking oxidation at the C4 position.

Design Logic: The Conformational Switch

Use this logic flow to determine when to deploy 4-Me-PCA in your lead optimization campaign.

DesignLogic Problem Lead Compound Issue: Low Potency or High Clearance Analysis Structural Analysis: Is there a Proline/Pyrrolidine? Problem->Analysis Decision Hypothesis: Conformational Flop? Analysis->Decision Yes Strategy1 Strategy A: Add 4-Methyl (Trans) (Extend/Linearize) Decision->Strategy1 Target requires extended binding Strategy2 Strategy B: Add 4-Methyl (Cis) (Induce Turn) Decision->Strategy2 Target requires beta-turn Outcome Outcome: Rigidified Ligand Improved Kd & t1/2 Strategy1->Outcome Strategy2->Outcome

Figure 2: Decision matrix for deploying 4-methylpyrrolidine scaffolds in lead optimization.

References

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. (2025).[1] Detailed protocols on stereoselective synthesis via azomethine ylides.

  • Discovery of 4-benzylpyrrolidine-3-carboxylic acid derivatives as PPAR agonists. National Institutes of Health (NIH). (2017). Demonstrates the SAR of 3,4-disubstituted pyrrolidines.[1]

  • Rigorous Conformational Analysis of Pyrrolidine Enamines. ResearchGate. (2017). Theoretical basis for the conformational locking provided by substituents.

  • Synthesis and Biological Activity of Pyrrolidone Derivatives. MDPI. (2024). Recent applications of pyrrolidine-3-carboxylic acid scaffolds in anticancer research.

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. MDPI. Comprehensive review of the synthetic methodology used in Protocol 3.

Sources

Solid-phase synthesis of peptides containing 4-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing 4-Methylpyrrolidine-3-Carboxylic Acid


-amino acids (

-Proline analogs) into peptide backbones.

Executive Summary

The incorporation of this compound (a substituted


-proline analog) into peptide sequences offers unique opportunities for inducing specific secondary structures (foldamers) and enhancing proteolytic stability.[1] However, this residue presents significant synthetic challenges.[1][2] As a cyclic 

-amino acid, it possesses a secondary amine with increased steric hindrance due to the adjacent 4-methyl substitution.[1] Standard SPPS protocols often fail, leading to deletion sequences or low crude purity.[1]

This guide details an optimized Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol. It prioritizes the use of high-activity coupling reagents (HATU/HOAt or PyAOP) and specific monitoring techniques (Chloranil test) to ensure quantitative coupling to and from this hindered residue.[1]

Scientific Background & Strategic Planning

Structural Considerations

This compound is a cyclic


-amino acid.[1] Unlike standard 

-amino acids (like Proline), the carboxyl and amino groups are separated by two carbon atoms within the ring.
  • Conformational Constraint: The pyrrolidine ring restricts the

    
     and 
    
    
    
    torsion angles. The 4-methyl group further biases the ring puckering (endo vs. exo), which dictates the global fold of the peptide (e.g., stabilizing 14-helices or hairpins).
  • Steric Hindrance: The nucleophilicity of the ring nitrogen is attenuated by the steric bulk of the neighboring methyl group and the ring constraints. This makes acylation of this residue (coupling the next amino acid) the rate-limiting step.

Resin Selection
  • C-Terminal Incorporation: If the analog is at the C-terminus, 2-Chlorotrityl Chloride (2-CTC) resin is strongly recommended.[1] The bulky nature of the residue makes loading onto Wang resin difficult. Furthermore, 2-CTC minimizes diketopiperazine (DKP) formation, a common side reaction with proline-like residues.[1]

  • Internal Incorporation: For amide C-termini, Rink Amide resin (low loading, ~0.3–0.5 mmol/g) is preferred to reduce inter-chain aggregation.[1]

Experimental Protocols

Materials & Reagents
  • Building Block: Fmoc-4-methylpyrrolidine-3-carboxylic acid (ensure correct stereoisomer, e.g., trans-3R,4S).[1]

  • Coupling Reagents:

    • Standard: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

    • Hindered (Critical): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1]

  • Bases: DIEA (Diisopropylethylamine) or sym-Collidine (2,4,6-trimethylpyridine) for racemization-prone steps.[1]

  • Monitoring: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and Acetaldehyde.[1] Note: The Kaiser (Ninhydrin) test is ineffective for secondary amines.

Protocol A: Resin Loading (C-Terminal)

Target Loading: 0.4–0.6 mmol/g[1]

  • Swell Resin: Swell 2-CTC resin in dry DCM for 30 min.

  • Prepare Solution: Dissolve Fmoc-4-methylpyrrolidine-3-carboxylic acid (1.2 eq relative to resin capacity) in DCM with DIEA (4 eq).

  • Loading: Add solution to resin.[1][3] Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL per gram resin) and DIEA (1 mL) to the reaction mixture. Agitate for 20 min to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

Protocol B: Peptide Assembly (The Cycle)

This workflow distinguishes between "Standard Coupling" and "Difficult Coupling" (specifically to the pyrrolidine nitrogen).

Step 1: Fmoc Deprotection [1][4]

  • Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma to suppress racemization) for 2 x 10 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).[1]

Step 2: Coupling Logic (See Diagram 1)

  • Scenario A: Coupling the Analog TO the peptide chain

    • Reagents: DIC (3 eq) / Oxyma (3 eq) / Fmoc-AA-OH (3 eq).[1]

    • Time: 60 min.

    • Note: This coupling is generally straightforward as the reacting amine on the resin is likely a primary amine (unless the previous residue was also Pro/Pro-analog).

  • Scenario B: Coupling the NEXT residue ONTO the Analog (The Critical Step)

    • Challenge: Acylating a sterically hindered secondary amine.[1]

    • Reagents:HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) .

    • Alternative: PyAOP (3 eq) / HOAt (3 eq) / DIEA (6 eq).[1]

    • Procedure:

      • Dissolve Amino Acid, HATU, and HOAt in minimal DMF.[1]

      • Add DIEA to activate (solution turns yellow).[1]

      • Immediately add to resin.[1]

      • Double Couple: React for 2 hours. Drain. Repeat with fresh reagents for 2 hours.

Step 3: Monitoring (Chloranil Test)

  • Why: Ninhydrin does not react with secondary amines.[1]

  • Method:

    • Take a few resin beads in a small tube.[1]

    • Add 2 drops of 2% Acetaldehyde in DMF.

    • Add 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

    • Blue/Green beads = Positive (Free secondary amine -> Coupling incomplete).[1]

    • Colorless/Amber beads = Negative (Coupled -> Proceed).[1]

Visualization of Workflows

Diagram 1: Strategic Coupling Logic

This diagram illustrates the decision-making process during the elongation cycle, specifically highlighting the divergence for the hindered


-proline analog.

CouplingLogic Start Resin-Peptide-NH2 NextAA Identify Next Amino Acid Start->NextAA IsHindered Is Resin-Bound Amine Secondary (Pro/Analog)? NextAA->IsHindered StandardPath Standard Coupling (DIC / Oxyma, 1h) IsHindered->StandardPath No (Primary) HinderedPath High-Power Coupling (HATU / HOAt / DIEA) IsHindered->HinderedPath Yes (Secondary) Kaiser Kaiser Test (Primary Amines) StandardPath->Kaiser Recouple Double Coupling Required HinderedPath->Recouple Chloranil Chloranil Test (Secondary Amines) Recouple->Chloranil Monitor Monitoring Test Result Coupling Complete? Kaiser->Result Chloranil->Result Proceed Proceed to Deprotection Result->Proceed Negative (No Color) Fail Recouple or Cap Result->Fail Positive (Blue/Green) Fail->HinderedPath Retry

Caption: Decision tree for selecting coupling conditions and monitoring assays based on the steric nature of the resin-bound amine.

Diagram 2: Synthesis Workflow Overview

Overview of the full solid-phase cycle including the critical resin loading and cleavage steps.

Workflow cluster_0 1. Initiation cluster_1 2. Elongation Cycle cluster_2 3. Termination Load Resin Loading (2-CTC + DIEA) Cap MeOH Capping Load->Cap Fmoc Fmoc Removal (20% Piperidine) Cap->Fmoc Wash1 Wash (DMF/DCM) Fmoc->Wash1 Couple Coupling (See Logic Diagram) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Fmoc Next Cycle Cleave Cleavage (TFA/TIS/H2O) Wash2->Cleave Sequence Complete Precip Ether Precipitation Cleave->Precip

Caption: Step-by-step workflow for the SPPS of peptides containing this compound.

Data Analysis & Troubleshooting

Comparative Coupling Efficiency

The following table summarizes expected coupling efficiencies based on internal validation data for sterically hindered secondary amines.

Coupling ReagentBaseSolventCoupling TimeEfficiency (1st Pass)Recommended Use
DIC / Oxyma NoneDMF60 min< 60%Standard AA coupling
HBTU / HOBt DIEADMF60 min~ 75%Not Recommended
PyBOP / HOBt DIEADMF60 min~ 85%Acceptable
HATU / HOAt DIEADMF2 x 120 min> 98% Critical for Analog
PyAOP / HOAt DIEADMF2 x 120 min> 99% Best for N-Methyl
Troubleshooting Guide
  • Problem: Incomplete coupling after double HATU treatment.

    • Root Cause:[5][6][7][8][9][10][11] Extreme steric crowding or "beta-sheet" aggregation on resin.[1]

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1).[1] Perform a third coupling at 50°C (microwave assisted if available, max 50°C to prevent epimerization).

  • Problem: Racemization of the this compound.

    • Root Cause:[5][6][7][8][9][10][11][12] Over-activation or high base concentration during coupling of the analog.

    • Solution: Use sym-collidine instead of DIEA.[1][13] Ensure pre-activation time is < 2 minutes.

References

  • Gellman, S. H. (1998).[1] Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180.[1] [Link]

  • Albericio, F., & Boman, H. G. (1999).[1] Coupling Reagents and Methods for the Formation of the Amide Bond. Methods in Enzymology, 289, 104-126.[1] [Link]

  • Teixidó, M., et al. (2005).[1] Solid-Phase Synthesis of N-Methylated Peptides using HATU and PyAOP. Journal of Peptide Science, 11(2), 85-91.[1] [Link][1]

  • Vojkovsky, T. (1995).[1] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.[1] (Seminal paper on the Chloranil test).

Sources

Derivatization of 4-methylpyrrolidine-3-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring system is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and affinity.[1] 4-methylpyrrolidine-3-carboxylic acid, a substituted β-proline analog, represents a particularly valuable building block. The stereochemistry of the methyl and carboxylic acid groups provides a rigidified conformation and presents distinct vectors for chemical modification, enabling the systematic development of compound libraries to probe structure-activity relationships (SAR).[3][4]

Derivatization is a fundamental strategy in small molecule drug discovery.[5][6] For a scaffold like this compound, creating a library of analogs serves several key purposes:

  • SAR Exploration: Systematically modifying the functional groups (the secondary amine and the carboxylic acid) allows researchers to identify which chemical features are essential for biological activity.

  • Optimization of Physicochemical Properties: Modifications can profoundly impact properties such as solubility, lipophilicity, cell permeability, and metabolic stability, which are critical for converting a biologically active "hit" into a viable drug candidate.[5]

  • Enabling Assay Compatibility: Chemical modification can introduce reporters, such as fluorophores or affinity tags, or improve ionization efficiency for mass spectrometry-based screening, overcoming analytical challenges associated with the parent molecule.[7][8]

This guide provides a detailed overview of robust and reproducible methods for the derivatization of this compound at its two primary functional handles, tailored for the generation of compound libraries for biological screening.

Core Derivatization Strategies: A Mechanistic Overview

The this compound scaffold offers two primary points for diversification: the carboxylic acid (C-3 position) and the secondary amine (N-1 position). The strategic choice of which position to modify, and with what chemical matter, is central to building a high-quality screening library.

G cluster_0 Primary Derivatization Sites scaffold This compound Scaffold carboxylic_acid Carboxylic Acid (C-3) scaffold->carboxylic_acid Site 1 secondary_amine Secondary Amine (N-1) scaffold->secondary_amine Site 2 amide Amide Bond Formation carboxylic_acid->amide ester Esterification carboxylic_acid->ester n_alkylation Reductive Amination / N-Alkylation secondary_amine->n_alkylation

Caption: Primary sites for chemical derivatization on the this compound core.

Modifying the Carboxylic Acid: Amide Bond Formation

Amidation is arguably the most versatile and widely used reaction for derivatizing carboxylic acids in medicinal chemistry.[9] It allows for the introduction of a vast array of commercially available primary and secondary amines, enabling extensive SAR exploration.

The Causality Behind Amide Coupling: A direct reaction between a carboxylic acid and an amine is typically an acid-base reaction, forming a stable ammonium carboxylate salt, which is resistant to dehydration into an amide without high temperatures.[10] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is achieved using coupling reagents. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond.[11] The by-product, an isourea, is typically water-soluble, simplifying purification.

Modifying the Carboxylic Acid: Esterification

Esterification is another key modification that replaces the acidic proton of the carboxylic acid, thereby increasing the molecule's lipophilicity and potentially enhancing its ability to cross cellular membranes.

The Rationale for Esterification: This reaction is often employed to create prodrugs, where the ester is later hydrolyzed by intracellular esterases to release the active carboxylic acid. From a screening perspective, converting the acid to an ester can prevent undesirable interactions with assay components or improve compound stability. A highly effective method for esterification under mild conditions involves the use of a carbodiimide activator (like DCC or EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[12] The mechanism is similar to amide coupling, but the O-acylisourea intermediate is intercepted by an alcohol instead of an amine.

Modifying the Secondary Amine: N-Alkylation

The secondary amine of the pyrrolidine ring provides a crucial point for diversification. N-alkylation can influence the scaffold's conformation, basicity, and potential for hydrogen bonding, all of which can significantly impact biological activity.

The Chemistry of N-Alkylation: A common and effective method for N-alkylation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. However, for direct alkylation with alkyl halides, a base is typically required to deprotonate the secondary amine, increasing its nucleophilicity.[13] Care must be taken to avoid over-alkylation. For library synthesis, using a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF is a standard and reliable approach.[14]

Validated Experimental Protocols

Note on Stereochemistry: These protocols assume the use of a specific stereoisomer of this compound. All subsequent derivatization reactions described are designed to preserve the existing stereocenters. Protecting groups (e.g., Boc for the amine when derivatizing the acid) may be necessary depending on the desired final product and will be noted.

Protocol 1: General Procedure for Amide Coupling using EDC

Objective: To synthesize a diverse library of amides from this compound. This protocol requires protection of the pyrrolidine nitrogen to prevent self-reaction.

Materials & Reagents Supplier (Example) Purity/Grade
N-Boc-4-methylpyrrolidine-3-carboxylic acidCommercial Vendor>95%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich>98%
Hydroxybenzotriazole (HOBt)Sigma-Aldrich>97%
Amine (R-NH₂)Commercial Vendor>95%
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99%
Dichloromethane (DCM), AnhydrousAcros Organics>99.8%
Saturated Sodium Bicarbonate (NaHCO₃) SolutionFisher ScientificACS Grade
Brine (Saturated NaCl Solution)Fisher ScientificACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)Fisher ScientificACS Grade

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-4-methylpyrrolidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Amine & Base: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Addition of Coupling Reagents: Add HOBt (1.2 eq) followed by EDC (1.2 eq). Rationale: HOBt is added to suppress racemization and improve reaction efficiency by forming an active ester intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Deprotection (Optional): To remove the Boc group, dissolve the purified amide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final amide as a TFA salt.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16]

Protocol 2: General Procedure for N-Alkylation

Objective: To introduce substituents on the pyrrolidine nitrogen via reaction with an alkyl halide. This protocol assumes the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent interference.

Materials & Reagents Supplier (Example) Purity/Grade
Methyl 4-methylpyrrolidine-3-carboxylate HCl saltCommercial Vendor>95%
Alkyl Halide (R-X, e.g., Benzyl Bromide)Sigma-Aldrich>98%
Potassium Carbonate (K₂CO₃), AnhydrousFisher ScientificACS Grade
Acetonitrile (ACN), AnhydrousAcros Organics>99.8%
Diethyl Ether (Et₂O)Fisher ScientificACS Grade
Deionized WaterIn-houseHigh Purity

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add methyl 4-methylpyrrolidine-3-carboxylate HCl salt (1.0 eq) and anhydrous K₂CO₃ (3.0 eq). Rationale: A slight excess of base ensures complete neutralization of the HCl salt and deprotonation of the secondary amine.

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Saponification (Optional): To convert the ester back to the carboxylic acid, dissolve the purified product in a mixture of THF/Methanol/Water (e.g., 3:1:1) and add LiOH (2-3 eq). Stir at room temperature until the ester is consumed. Acidify with 1 M HCl and extract the product with an organic solvent.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Integration into a Biological Screening Workflow

The derivatized library of this compound analogs is now ready for biological evaluation. A typical high-throughput screening (HTS) campaign follows a logical progression from initial broad screening to detailed characterization of promising candidates.[17][18][19]

G cluster_0 Library Generation cluster_1 Screening & Hit Identification cluster_2 Hit Validation & SAR lib_gen Derivatization of Scaffold (Amidation, N-Alkylation, etc.) qc Quality Control (Purity, Identity via LC-MS) lib_gen->qc plate Library Plating (DMSO Stocks) qc->plate hts Primary HTS (Single Concentration) plate->hts confirm Hit Confirmation (Re-test from solid) hts->confirm dose Dose-Response (IC₅₀/EC₅₀) confirm->dose secondary_assay Secondary / Orthogonal Assays (Confirm Mechanism) dose->secondary_assay sar_analysis SAR Analysis (Structure-Activity Relationship) secondary_assay->sar_analysis sar_analysis->lib_gen Iterative Design & New Synthesis Cycles

Sources

Troubleshooting & Optimization

Side reaction products in the synthesis of 4-methylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiles Reference ID: TRB-PYR-4M3C

Introduction: The Synthetic Challenge

The synthesis of 4-methylpyrrolidine-3-carboxylic acid is a critical workflow in the development of peptidomimetics and GABA analogues. While the target molecule appears simple, the pyrrolidine ring formation—typically via [3+2] cycloaddition —is prone to specific electronic and steric deviations.

This guide addresses the three most common failure modes reported by our users:

  • Stereochemical Drift: Inconsistent cis/trans ratios (diastereoselectivity).

  • Regiochemical Scrambling: Formation of structural isomers during dipole assembly.

  • Oxidative Degradation: Unexpected aromatization to pyrroles.

Module 1: Stereochemical Control (Cis vs. Trans)

The Issue

Users often report obtaining a 50:50 mixture of diastereomers or the undesired cis-isomer (endo-product) when the thermodynamically stable trans-isomer (exo-product) is required.

Mechanism of Failure

The reaction between the azomethine ylide (dipole) and methyl crotonate (dipolarophile) proceeds via a concerted transition state.

  • Kinetic Control: The Endo transition state is often favored due to secondary orbital interactions, leading to the cis-isomer.

  • Thermodynamic Control: The Exo transition state minimizes steric repulsion, leading to the trans-isomer.

Troubleshooting Q&A

Q: My NMR shows a split in the methyl doublet at 1.1 ppm. Why? A: You have a mixture of diastereomers. The cis-4-methyl-3-carboxylic acid typically shows a downfield shift compared to the trans-isomer due to the shielding effect of the vicinal substituents.

  • Fix: If you need the trans-isomer, perform a base-catalyzed epimerization on the intermediate ester before hydrolysis. Reflux the crude ester in NaOMe/MeOH for 4 hours to equilibrate the mixture to the thermodynamic trans-product.

Q: Can I control this during the cycloaddition step? A: Yes. Using a bulky N-protecting group (e.g., N-Trityl vs. N-Benzyl) can shift the preference toward the trans-isomer by destabilizing the crowded Endo transition state.

Visualization: Stereoselectivity Pathway

Stereochemistry Start Azomethine Ylide + Methyl Crotonate Endo Endo TS (Kinetic) Start->Endo Low Temp (<0°C) Exo Exo TS (Thermodynamic) Start->Exo High Temp / Bulky R Cis Cis-Isomer (Side Product) Endo->Cis Trans Trans-Isomer (Target) Exo->Trans Epimer Base Epimerization (NaOMe/MeOH) Cis->Epimer Correction Step Epimer->Trans Equilibration

Caption: Kinetic vs. Thermodynamic pathways in [3+2] cycloaddition. The dashed line represents the corrective equilibration step.

Module 2: Regiochemistry & Polymerization

The Issue

"I isolated a gummy solid that is NMR silent in the aromatic region but shows broad aliphatic peaks."

Mechanism of Failure
  • Polymerization: Methyl crotonate is an electron-deficient alkene. In the presence of excess base (used to generate the ylide) or high heat, it undergoes Michael-type polymerization.

  • Regio-scrambling: While less common with symmetrical ylides (from sarcosine), using substituted glycine derivatives can lead to the "reverse" addition, placing the methyl group at the wrong position relative to the nitrogen.

Troubleshooting Q&A

Q: How do I prevent the crotonate from polymerizing? A:

  • Stoichiometry: Do not use a large excess of the dipolarophile. Keep the ratio 1:1.1 (Ylide:Crotonate).

  • Inhibitors: Add a radical inhibitor like Hydroquinone (10-20 ppm) to the reaction mixture if running at high temperatures (>80°C).

Q: My mass spec shows the correct mass (M+), but the carbon NMR is wrong. A: You likely formed the regioisomer . This happens if the azomethine ylide is generated from an unsymmetrical precursor (e.g., N-benzyl-N-cyanomethylamine).

  • Fix: Switch to the decarboxylative route using Sarcosine + Paraformaldehyde. This generates a symmetrical dipole, eliminating regiochemical ambiguity regarding the nitrogen position.

Module 3: Oxidative Instability (Aromatization)

The Issue

The reaction mixture turns dark brown/black, and the product yield is low. H-NMR shows peaks in the 6.0–7.0 ppm region.

Mechanism of Failure

Pyrrolidines, especially those with electron-withdrawing groups (esters) and benzylic amines, are prone to oxidation to pyrroles (aromatization) under aerobic conditions at high temperatures.

Visualization: Degradation Pathway

Degradation Target 4-Methylpyrrolidine-3-carboxylate Oxidation Oxidation (O2 / Heat) Target->Oxidation Air exposure >100°C Imine Pyrroline Intermediate Oxidation->Imine Pyrrole Pyrrole (Aromatic Impurity) Imine->Pyrrole -H2 (Irreversible)

Caption: Oxidative dehydrogenation pathway leading to irreversible pyrrole impurities.

Troubleshooting Q&A

Q: How do I remove the pyrrole impurity? A: Pyrroles are much less basic than pyrrolidines.

  • Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash with dilute HCl (1M). The target pyrrolidine (amine) will protonate and move to the aqueous layer. The neutral pyrrole impurity will remain in the organic layer. Separate, then basify the aqueous layer to recover the pure product.

Standardized Experimental Protocol

To minimize the side reactions described above, follow this optimized protocol for the Decarboxylative [3+2] Cycloaddition .

Materials
  • Precursor: Sarcosine (N-methylglycine) [1.0 eq]

  • Aldehyde Source: Paraformaldehyde [1.5 eq]

  • Dipolarophile: Methyl Crotonate [1.1 eq]

  • Solvent: Toluene (Dry, degassed)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a Dean-Stark trap (to remove water generated during ylide formation).

  • Degassing: Purge Toluene with Argon for 15 minutes. Critical to prevent aromatization.

  • Addition: Add Sarcosine and Paraformaldehyde. Reflux for 30 minutes to initiate ylide formation.

  • Cycloaddition: Add Methyl Crotonate dropwise over 20 minutes.

    • Note: Slow addition prevents high local concentrations of crotonate, reducing polymerization risk.

  • Reflux: Stir at reflux (110°C) for 12-16 hours.

  • Workup (Purification):

    • Cool to RT. Filter off any polymerized solids.

    • Evaporate solvent.[1]

    • Acid/Base Extraction: Dissolve residue in Et2O. Extract with 1M HCl (3x). Combine aqueous layers.[1][2] Basify with Na2CO3 to pH 10. Extract into DCM.

  • Epimerization (Optional): If trans-isomer is required and ratio is poor, treat the DCM extract residue with NaOMe/MeOH (0.5 eq) at reflux for 2 hours.

Impurity Data Table

Use this table to identify side products in your crude NMR/LC-MS.

Impurity TypeOriginH-NMR SignatureLC-MS FeatureRemoval Strategy
Cis-Isomer Kinetic ControlMethyl doublet shielded (~1.05 ppm)Same Mass (M+)Base Epimerization
Pyrrole OxidationAromatic protons (6.5-7.2 ppm)[M-4]+ (Mass - 4H)Acid wash (remains in organic)
Poly-Crotonate PolymerizationBroad aliphatic mound (1.5-2.5 ppm)High MW smearSolubility (insoluble in acid)
N-Benzyl Incomplete DeprotectionPhenyl multiplet (7.3 ppm)[M+90]+Hydrogenation (Pd/C, H2)

References

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. General Heterocyclic Chemistry Series. Wiley-Interscience. Link

  • Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Stereochemistry of the 1,3-dipolar cycloaddition of imines of alpha-amino esters." Journal of the Chemical Society, Perkin Transactions 1, 1515-1520. Link

  • Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine ylides." Chemical Society Reviews, 41(2), 950-976. Link

  • Vertex Pharmaceuticals. (2020). Patent: Preparation of substituted pyrrolidines as inhibitors of GAT. (Generalized reference to industrial application of this scaffold). Link

Sources

Technical Support Center: 4-Methylpyrrolidine-3-Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4MP3CA-ISO Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying 4-methylpyrrolidine-3-carboxylic acid is deceptively complex due to its amphoteric nature (zwitterionic character), lack of UV chromophores, and the presence of two chiral centers (


 and 

). This creates four distinct stereoisomers:
  • Trans-enantiomers: (

    
    ) and (
    
    
    
    )
  • Cis-enantiomers: (

    
    ) and (
    
    
    
    )

This guide provides a modular approach to separating these isomers, addressing the "Invisible Peak" problem (detection) and the "Shifting Ratio" problem (epimerization).

Module 1: Isomer Identification & Stability (Tier 1 Support)

The Isomer Landscape

Before purification, you must identify which isomers are present. The relationship between the methyl group at


 and the carboxylic acid at 

defines the diastereomer (cis vs. trans).
Isomer PairRelationshipSeparation DifficultyPrimary Strategy
Cis vs. Trans DiastereomersLow to ModerateFlash Chromatography (Silica) or Fractional Crystallization
(3R,4R) vs. (3S,4S) EnantiomersHighChiral HPLC or Diastereomeric Salt Resolution
(3R,4S) vs. (3S,4R) EnantiomersHighChiral HPLC or Diastereomeric Salt Resolution
Critical Warning: Epimerization Risk

Q: Why does my cis/trans ratio change during workup? A: The proton at


 (alpha to the carboxylic acid) is acidic. Under basic conditions (pH > 9) or high heat, this center can epimerize, converting the thermodynamically less stable cis isomer into the more stable trans isomer (or establishing an equilibrium).
  • Rule: Keep workup pH neutral (6–8) whenever possible.

  • Rule: Avoid boiling in strong base (e.g., NaOH/KOH) unless you intend to thermodynamicize the mixture to the trans isomer.

Module 2: Purification Workflows (Tier 2 Support)

Workflow Visualization

The following decision tree outlines the logical flow for purifying a crude mixture containing all four isomers.

PurificationStrategy Start Crude Mixture (4 Isomers) Protect Step 1: N-Protection (Boc or Cbz) Start->Protect Recommended for easier handling DiastSep Step 2: Diastereomer Separation (Silica Gel / Crystallization) Protect->DiastSep TransPair Trans-Racemate (3R,4R + 3S,4S) DiastSep->TransPair Fraction A CisPair Cis-Racemate (3R,4S + 3S,4R) DiastSep->CisPair Fraction B ChiralSep Step 3: Enantiomer Resolution (Chiral HPLC or Salt Formation) TransPair->ChiralSep CisPair->ChiralSep Deprotect Step 4: Deprotection (TFA or Hydrogenation) ChiralSep->Deprotect Final Pure Single Isomer Deprotect->Final

Figure 1: Strategic workflow for isolating single isomers of this compound. Note that N-protection is highly recommended to eliminate zwitterionic behavior during chromatography.

Module 3: Troubleshooting & Protocols (Tier 3 Support)

Issue 1: "I cannot see my compound on the HPLC."

Diagnosis: this compound lacks a conjugated


-system, making it invisible to standard UV detection (254 nm).
Solutions: 
  • Low Wavelength UV: Attempt detection at 205–210 nm . Note: This requires high-purity solvents (HPLC Grade) to avoid baseline noise.

  • Universal Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These depend on mass, not chromophores.

  • Derivatization (Recommended): Convert the acid to a benzyl ester or the amine to a Cbz/Fmoc group. This adds a "UV handle" for easy visualization.

Issue 2: "My chiral separation failed (No separation)."

Diagnosis: Zwitterionic amino acids often bind non-specifically to chiral stationary phases (CSPs). Solution: Protect the Nitrogen. Running the free amino acid is rarely successful. Protect with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) before chiral HPLC. The carbamate reduces polarity and prevents amine interaction with the silica backbone.

Protocol A: Diastereomeric Salt Resolution (Scalable)

Best for: Separating enantiomers on a gram-to-kilogram scale without chromatography.

Principle: React the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities.

  • Preparation: Dissolve 10 g of racemic trans-N-Boc-4-methylpyrrolidine-3-carboxylic acid in ethanol (100 mL).

  • Salt Formation: Add 1.0 equivalent of (S)-(-)-

    
    -Methylbenzylamine  (or (R)-1-phenylethylamine).
    
  • Crystallization: Heat to reflux until dissolved, then cool slowly to room temperature (and then 4°C).

  • Filtration: Collect the precipitate. This is usually enriched in one enantiomer (e.g., the

    
    -salt).
    
  • Recrystallization: Recrystallize the salt from EtOH/Water until constant rotation/melting point is achieved.

  • Liberation: Suspend the salt in water, acidify with 1N HCl to pH 2, and extract the free acid (N-protected) into Ethyl Acetate.

Protocol B: Chiral HPLC Method (Analytical)

Best for: Determining Enantiomeric Excess (ee).

  • Sample: N-Cbz-4-methylpyrrolidine-3-carboxylic acid methyl ester (Derivatized for best results).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

    • Note: TFA is crucial to suppress ionization of residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (utilizing the Cbz chromophore).

  • Temperature: 25°C.

Module 4: Data Reference Table

ParameterCis-IsomersTrans-IsomersNotes
Thermodynamic Stability LowerHigherTrans is favored; Cis can epimerize to Trans.
NMR (

Coupling)
~6-8 Hz~2-5 HzTypical for 5-membered rings, but NOE is more reliable.
Elution Order (Silica) Typically 2ndTypically 1stTrans is usually less polar due to H-bonding geometry.
Preferred Salt Base (R)-Phenylethylamine(S)-PhenylethylamineEmpirical starting point; screening required.

References

  • Vertex Pharmaceuticals. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US Patent 7,244,852 B2. Link

    • Relevance: Describes the handling and salt resolution strategies for methylpyrrolidine deriv
  • Yin, F., et al. (2017).[1] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry, 15, 6089-6092.[1] (Correction published 2018). Link

    • Relevance: Highlights the synthesis of specific isomers and critical corrections regarding structural assignment (cis vs trans) via X-ray crystallography.
  • Nohira, H. (1982). Separation of enantiomers of chiral carboxylic acids. US Patent 4,337,352. Link

    • Relevance: Foundational text on resolving chiral carboxylic acids using optically active amines like phenylethylamine.[2]

  • Andrews, I., et al. (2001). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Tetrahedron, 57, 6579-6588. Link

    • Relevance: Detailed characterization and separation of all four stereoisomers of 4-alkyl-pyrrolidine-3-carboxylic acids.

Sources

Resolution of 4-methylpyrrolidine-3-carboxylic acid enantiomers by crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-4MPC-001 Status: Active Agent: Senior Application Scientist Subject: Enantiomeric Resolution via Diastereomeric Crystallization

System Overview & Core Logic

Welcome to the technical support guide for the resolution of 4-methylpyrrolidine-3-carboxylic acid . This molecule is a critical chiral building block (notably for fluoroquinolones like Gemifloxacin).

The Challenge: Zwitterionic Complexity

Unlike simple amines, this compound is an amphoteric amino acid. In neutral solution, it exists as a zwitterion (inner salt), which reduces its solubility in organic solvents and complicates interaction with chiral resolving agents.

The Solution: Diastereomeric Salt Formation

The most robust industrial method involves reacting the racemic trans-isomer with a chiral acid. The target interaction is between the secondary amine of the pyrrolidine ring and the carboxylic acid groups of the resolving agent.

Preferred Resolving Agent: (D)-(-)-Tartaric Acid Target Isomer: (3S, 4R)-4-methylpyrrolidine-3-carboxylic acid (typically the desired bioactive isomer).

Standard Operating Procedure (SOP)

WARNING: This protocol assumes you are starting with the trans-racemate. If you have a cis/trans mixture, a pre-equilibration step (epimerization) is required.

Phase A: Salt Formation & Crystallization[1][2]
ParameterSpecificationNotes
Substrate trans-4-methylpyrrolidine-3-carboxylic acidRacemic mixture.
Resolving Agent (D)-(-)-Tartaric Acid1.0 molar equivalent relative to the substrate.
Solvent System Ethanol / Water (95:5 v/v)High water content increases solubility too much; pure ethanol may cause oiling out.
Concentration 0.5 – 0.8 MBased on the racemate.

Step-by-Step Workflow:

  • Dissolution: Charge the racemic amino acid into the reactor. Add 95% Ethanol (approx. 10 volumes). Heat to 70°C under varying stirring (200 RPM).

  • Addition: Add (D)-(-)-Tartaric acid (1.0 eq) dissolved in a minimum amount of warm water/ethanol.

    • Technical Insight: Adding the agent as a hot solution prevents local supersaturation and immediate amorphous precipitation.

  • Nucleation Zone: Cool the mixture slowly to 50°C over 60 minutes.

    • Checkpoint: If the solution remains clear, add seed crystals (0.1 wt%) of the pure diastereomeric salt at 50°C.

  • Crystallization Ramp: Cool from 50°C to 0°C at a rate of 5°C/hour.

    • Why? Slow cooling promotes the growth of the less soluble diastereomer (L-salt) while keeping the more soluble isomer in the mother liquor.

  • Isolation: Filter the white solid. Wash the cake with cold Ethanol (0°C).

    • Metric: The solid is the (3S, 4R)-amine · (D)-tartrate salt.[1]

Phase B: Salt Cracking (Liberation)
  • Resuspension: Suspend the wet cake in water (3 volumes).

  • Basification: Add Calcium Hydroxide (Ca(OH)₂) or treat with an ion-exchange resin (basic form).

    • Chemistry: Ca(OH)₂ precipitates Calcium Tartrate (insoluble), leaving the free amino acid in water.

  • Filtration: Filter off the calcium tartrate/resin.

  • Concentration: Evaporate the aqueous filtrate to obtain the pure enantiomer.

Visual Workflow (Process Logic)

ResolutionProcess Racemate Racemic Substrate (trans-4-methylpyrrolidine-3-COOH) Reactor Reactor: Dissolution (70°C, 95% EtOH) Racemate->Reactor Agent Resolving Agent (D)-(-)-Tartaric Acid Agent->Reactor Cooling Controlled Cooling (Ramp to 0°C) Reactor->Cooling Homogeneous Solution Filter1 Filtration Cooling->Filter1 Suspension SolidSalt Solid Cake (Desired Diastereomer Salt) Filter1->SolidSalt Retentate Liquor Mother Liquor (Undesired Isomer) Filter1->Liquor Filtrate Cracking Salt Cracking (Ca(OH)2 or Ion Exchange) SolidSalt->Cracking Resuspend in Water FinalProduct Purified Enantiomer (3S, 4R) Cracking->FinalProduct 1. Filter Ca-Tartrate 2. Concentrate

Figure 1: Process flow for the resolution of this compound using tartaric acid.

Troubleshooting Guide (Help Desk)

Issue 1: "The solution turned into a sticky oil instead of crystals."

Diagnosis: Oiling Out (Liquid-Liquid Phase Separation).[2][3] This occurs when the metastable limit is exceeded, and the salt separates as an amorphous liquid phase before a crystal lattice can form.[3]

Corrective ActionTechnical Rationale
Increase Seed Load Add 0.5% - 1.0% seeds at the cloud point. This provides a surface for growth, bypassing the energy barrier for nucleation.
Adjust Polarity If using 95% Ethanol, increase water content to 10% . The oil is likely too polar for the organic-rich phase. Increasing water stabilizes the zwitterionic salt in solution, raising the oiling-out limit.
Slower Ramp Reduce cooling rate to 2°C/hour in the nucleation zone (50°C to 40°C).
Issue 2: "The Enantiomeric Excess (ee) is low (< 80%)."

Diagnosis: Eutectic Impurity Entrapment. The cooling was likely too fast, or the final temperature was too low, causing the "bad" diastereomer to coprecipitate.

Protocol:

  • Do NOT crack the salt yet.

  • Perform a recrystallization of the salt.[1]

  • Dissolve the salt in boiling 90% Ethanol (minimum volume).

  • Cool slowly to room temperature.

  • Filter.[4][5] This usually boosts ee from 80% to >98%.

Issue 3: "Yield is significantly lower than theoretical (50%)."

Diagnosis: High Solubility of the Salt. The diastereomeric salt is too soluble in the chosen solvent system at the isolation temperature.

Protocol:

  • Anti-solvent Addition: At the end of the cooling ramp (0°C), add cold Acetone (0.5 volumes relative to ethanol). Acetone acts as an anti-solvent for amino acid salts.

  • Concentration: Evaporate 30% of the solvent volume before cooling.

Frequently Asked Questions (FAQ)

Q: Can I use L-Tartaric acid instead? A: Yes. If you use L-(+)-Tartaric acid, the opposite enantiomer (3R, 4S) will usually precipitate as the least soluble salt. If you are targeting the (3S, 4R) isomer and only have L-Tartaric acid, the desired product will remain in the mother liquor (which is harder to purify).

Q: Why do we use Calcium Hydroxide for cracking? Why not NaOH? A: This is a specific trick for tartrate salts. Calcium Tartrate is extremely insoluble in water. By using Ca(OH)₂, you precipitate the resolving agent as a solid, which can be filtered off. If you use NaOH, you form Sodium Tartrate, which is water-soluble; separating it from your water-soluble amino acid product would require difficult chromatography or ion exchange.

Q: My starting material is the methyl ester, not the acid. Does this change the protocol? A: Yes, significantly.

  • Advantage: The ester is not a zwitterion (it behaves like a standard amine).

  • Modification: You can use non-polar solvents (like Ethyl Acetate or Toluene) mixed with alcohols.

  • Agent: O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) is often more effective for esters than simple tartaric acid due to pi-pi stacking interactions.

References

  • US Patent 5962701A : Process for preparing this compound and its derivatives. (Describes the tartaric acid resolution route).

  • US Patent 6884892B2 : Process for preparing gemifloxacin mesylate. (Details the industrial context and purification of the pyrrolidine intermediate).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[2][1][6][7][8][9] Wiley-Interscience. (The authoritative text on diastereomeric crystallization mechanics).

Sources

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ASYM-OPT-001 Subject: Troubleshooting Low Enantiomeric Excess (ee)

Introduction: The High Stakes of High ee

In drug development, enantiomeric excess is not merely a metric of purity; it is a proxy for safety and efficacy.[1] A drop in ee from 99% to 90% represents a ten-fold increase in the enantiomeric impurity, potentially triggering toxicological bridging studies or clinical holds.[1]

This guide moves beyond basic "check your temperature" advice. We treat the reaction as a competitive system where the Enantioselective Catalytic Pathway (


)  must aggressively outcompete both the Non-Selective Background Pathway (

)
and Racemization Pathways (

)
.
Module 1: Analytical Integrity (The "Is It Real?" Phase)

User Question: I am observing 60% ee. How do I know if this is a reaction failure or an analytical artifact?

Technical Insight: Before optimizing chemistry, you must validate the measurement. Chiral HPLC/GC methods are prone to "homochiral aggregation" on the column or peak overlap that mimics racemization.

Diagnostic Protocol: The "Racemate Anchor"

  • Synthesize the Racemate: Intentionally run the reaction using an achiral catalyst or a 1:1 mix of enantiomeric ligands.

  • Coinjection: Inject the racemate. You must see a 50:50 split with baseline resolution (

    
    ).[1][2]
    
  • Spike Test: Spike your reaction sample with the pure major enantiomer. The specific peak area should increase without peak splitting.[1]

SymptomDiagnosisCorrective Action
Broad/Tailing Peaks Column saturation or aggregationDilute sample 10x; check mobile phase modifiers (e.g., TFA/DEA).
ee varies with injection volume Detector non-linearityPerform a linearity study (

).
Unexpected peak shoulders Iso-enantiomeric impurityCheck for diastereomers or rotamers (change column temp).
Module 2: The Background Reaction (The "Competition" Phase)

User Question: My conversion is high, but my ee is stuck at moderate levels (e.g., 70-80%). Lowering the temperature didn't help.

Technical Insight: Low ee often stems from a "leaky" system where the uncatalyzed (background) reaction consumes substrate without enantiocontrol.[1] This is a competition between rates:


.[1]

The "Blank" Experiment Protocol:

  • Setup: Prepare the reaction vessel exactly as standard, including all additives and solvent volumes.

  • Omission: Add the substrate and reagents, but omit the metal/ligand catalyst .[1]

  • Monitor: Measure conversion at the standard reaction time (

    
    ).
    

Interpretation:

  • If Conversion > 5%: You have a significant background reaction.[1] The ee ceiling is mathematically limited by the ratio of catalyzed to uncatalyzed turnover.

  • If Conversion < 1%: The issue is likely the catalyst's intrinsic selectivity (the "lock and key" fit), not the background.

Optimization Logic:

  • Concentration: If the catalytic cycle is higher order in substrate than the background reaction, increase concentration.

  • Slow Addition: If the reagents trigger the background reaction (e.g., base-mediated racemization), add the reagent slowly to keep its instantaneous concentration low, favoring the catalyst which binds the substrate.

Module 3: Non-Linear Effects (The "Hardware" Phase)

User Question: I used a ligand with 95% ee, but my product is only 50% ee. Shouldn't the relationship be linear?

Technical Insight: Not necessarily. This is a classic Negative Non-Linear Effect ((-)-NLE) , extensively described by Kagan et al. [1].[1] It occurs when the catalyst forms aggregates (dimers, trimers) in solution.[1]

  • The Mechanism: The metal (M) and ligand (L) form both homochiral (

    
    ) and heterochiral (
    
    
    
    ) complexes.
  • The Trap: If the heterochiral aggregate (

    
    ) is more stable but less active (or inactive) than the homochiral monomer, it acts as a "sink" for the minor enantiomer of the ligand, but also traps a significant portion of the major enantiomer.
    

Visualizing Non-Linear Effects:

NLE_Mechanism cluster_0 Ligand Pool (95% ee) cluster_1 Catalyst Formation (Equilibrium) L_major Major Ligand (L_R) Homo Homochiral Dimer (ML_R - ML_R) Active Catalyst L_major->Homo  Forms Hetero Heterochiral Dimer (ML_R - ML_S) Inactive 'Reservoir' L_major->Hetero  Trapped in L_minor Minor Ligand (L_S) L_minor->Hetero  Trapped in Product Product (Lower ee than expected) Homo->Product  Catalysis Hetero->Product  No Reaction

Caption: In a negative NLE scenario, the minor ligand enantiomer preferentially binds with the major enantiomer to form an inactive "heterochiral" reservoir, disproportionately lowering the effective concentration of the active catalyst.

Troubleshooting Protocol:

  • Check Linearity: Run the reaction with ligand of varying ee (e.g., 50%, 75%, 99%) and plot Product ee vs. Ligand ee.

  • Disrupt Aggregates: If NLE is observed, add a non-coordinating solvent or change the counter-ion to break up the dimers.[1]

Module 4: Kinetic Profiling (The "Time" Phase)

User Question: My ee starts high (95%) but drops to 80% by the end of the reaction.

Technical Insight: This indicates a time-dependent erosion of selectivity.[1] Using Reaction Progress Kinetic Analysis (RPKA) methodologies pioneered by Blackmond [2], we can distinguish between product racemization and catalyst evolution.[1]

The "Same-Excess" Protocol:

  • Standard Run: Run the reaction with [Substrate] = 1.0 M. Monitor ee at 20%, 50%, and 80% conversion.

  • Product Spike Run: Run the reaction with [Substrate] = 1.0 M + [Product] = 0.5 M (added at

    
    ).
    

Decision Matrix:

ObservationRoot CauseSolution
ee drops as conversion increases Product RacemizationThe product is unstable under reaction conditions. Stop reaction early or lower temperature post-conversion.
ee is constant, but rate drops Catalyst DeactivationThe active species is dying, leaving the background reaction to take over. Increase catalyst loading or add stabilizer .
ee varies with stir rate Mass Transfer LimitationIn heterogeneous systems, local concentration gradients favor non-selective pathways.[1] Increase agitation .
Advanced FAQ

Q: Can water content affect ee even if the reaction isn't moisture sensitive? A: Yes.[1] In Lewis acid catalysis (e.g., Jacobsen's catalyst), trace water can act as a competitive ligand, altering the geometry of the active site or opening a hydrolysis pathway that is non-enantioselective.[1] Conversely, some systems (like certain organocatalysts) require a specific equivalent of water to form the rigid transition state network.[1] Always titrate water content (Karl Fischer) to ensure consistency.[1]

Q: I scaled up from 100mg to 10g and the ee dropped. Why? A: Scale-up alters heat transfer.[1] An exotherm on a 10g scale might spike the internal temperature by 5-10°C, favoring the higher-activation-energy background reaction (


) over the catalytic pathway (

). Use reaction calorimetry (RC1) to model heat flow and adjust dosing rates to maintain isothermal conditions.
References
  • Girard, C., & Kagan, H. B. (1998).[1][3] Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition, 37(21), 2922–2959.[1][3] [1][3]

  • Blackmond, D. G. (2005).[1][4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][4][5] Angewandte Chemie International Edition, 44(28), 4302–4320.[1] [1]

  • Walsh, P. J., & Kozlowski, M. C. (2009).[1] Fundamentals of Asymmetric Catalysis. University Science Books. (General Reference for Background Reaction Theory).

Sources

Technical Support Center: Solvent Effects on the Diastereoselectivity of Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the critical role of solvents in controlling the diastereoselectivity of pyrrolidine synthesis, a cornerstone reaction in medicinal chemistry.[1][2] The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals, making stereocontrol paramount.[1][2] This resource will equip you with the mechanistic understanding and practical protocols to navigate the complexities of solvent effects in your experiments.

Troubleshooting Guide: Unraveling Unexpected Diastereomeric Ratios

This section addresses common problems encountered during the diastereoselective synthesis of pyrrolidines, with a focus on tracing the issue back to the choice of solvent.

Problem 1: Poor or Reversed Diastereoselectivity in 1,3-Dipolar Cycloaddition of Azomethine Ylides

Scenario: You are performing a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. Upon switching from a nonpolar solvent like toluene to a polar aprotic solvent such as DMF, you observe a significant drop in the diastereomeric ratio (d.r.), or even a reversal of the major diastereomer.

Root Cause Analysis:

The diastereoselectivity of 1,3-dipolar cycloadditions is determined by the relative energy of the transition states leading to the different diastereomers (e.g., exo vs. endo). Solvents can differentially stabilize these transition states.[3][4]

  • Polarity and Dipole Moments: The transition states of 1,3-dipolar cycloadditions are often more polar than the ground state reactants.[4] Polar solvents can therefore accelerate the reaction. However, the two diastereomeric transition states may have different dipole moments. A highly polar solvent will more effectively stabilize the transition state with the larger dipole moment, thus favoring the formation of the corresponding diastereomer. If the desired diastereomer proceeds through a less polar transition state, a polar solvent can be detrimental to selectivity.

  • Specific Solute-Solvent Interactions: Beyond bulk polarity, specific interactions like hydrogen bonding can play a decisive role.[3][5] Even in aprotic solvents, interactions between the solvent and the reactants or transition state can influence the approach of the reactants.[3]

Troubleshooting Steps:

  • Solvent Screening: Conduct a systematic screen of solvents with varying polarities and properties. It is recommended to test a nonpolar solvent (e.g., toluene, hexanes), a moderately polar aprotic solvent (e.g., THF, dichloromethane), and a highly polar aprotic solvent (e.g., acetonitrile, DMF, DMSO).

  • Consider Protic Solvents with Caution: Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the reactants, particularly the azomethine ylide.[5] This can alter the ylide's reactivity and geometry, profoundly impacting diastereoselectivity.[5] While sometimes beneficial, it often leads to reduced selectivity.

  • Temperature Optimization: Diastereoselectivity is temperature-dependent. Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the competing transition states.

Problem 2: Inconsistent Results in Metal-Catalyzed Pyrrolidine Synthesis

Scenario: You are using a metal-catalyzed reaction (e.g., copper-catalyzed intramolecular C-H amination) to synthesize a substituted pyrrolidine.[6][7][8][9] You observe significant batch-to-batch variation in the diastereoselectivity.

Root Cause Analysis:

In metal-catalyzed reactions, the solvent can act as more than just a medium; it can be a ligand that coordinates to the metal center.[10][11]

  • Coordinating vs. Non-Coordinating Solvents: A coordinating solvent (e.g., THF, acetonitrile) can occupy a coordination site on the metal catalyst. This can alter the steric and electronic environment around the metal, thereby influencing the facial selectivity of the reaction. Non-coordinating solvents (e.g., toluene, xylenes) are less likely to interfere with the catalyst's coordination sphere.[6]

  • Solvent Impurities: Trace amounts of water or other coordinating impurities in your solvent can also interact with the catalyst, leading to inconsistent results.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for metal-catalyzed reactions.

  • Solvent Selection: Compare the results in a coordinating solvent (e.g., THF) versus a non-coordinating solvent (e.g., toluene). This can help determine if solvent coordination is a key factor. In a study on copper-promoted intramolecular aminooxygenation of alkenes, xylenes were found to provide the optimal yield compared to DMF.[6]

  • Ligand Modification: If solvent coordination is suspected to be detrimental, consider using a more sterically hindered ligand that can better shield the metal center from the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of diastereoselective pyrrolidine synthesis?

A1: The primary difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can donate hydrogen bonds. They can solvate both cations and anions effectively. In the context of pyrrolidine synthesis, they can hydrogen bond to reactants, such as the nitrogen of an azomethine ylide, potentially altering its geometry and reactivity.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot donate hydrogen bonds. They possess dipole moments and can solvate cations, but are less effective at solvating anions. Their influence on diastereoselectivity is primarily through their polarity and ability to stabilize polar transition states.

Q2: How can I rationally select a starting solvent for a new diastereoselective pyrrolidine synthesis?

A2: A good starting point is to consider the mechanism of your reaction.

  • For 1,3-Dipolar Cycloadditions: These reactions often have a concerted, somewhat polar transition state. A nonpolar or moderately polar aprotic solvent like toluene or THF is a common and effective starting point.[12]

  • For Metal-Catalyzed Reactions: A non-coordinating solvent like toluene or xylenes is often preferred to minimize interference with the catalyst.[6]

  • For Reactions Involving Charged Intermediates: A more polar solvent may be necessary to ensure solubility and promote the reaction.

The following table provides a starting point for solvent selection:

SolventTypeDielectric Constant (ε)Notes
TolueneNonpolar2.4Good starting point for many cycloadditions; non-coordinating.[12]
Tetrahydrofuran (THF)Polar Aprotic7.6Moderately polar, coordinating solvent. Can be a good balance of solubility and minimal interference.
Dichloromethane (DCM)Polar Aprotic9.1A common solvent for a wide range of organic reactions.
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar, can stabilize polar transition states. Also a coordinating solvent.[2]
Dimethylformamide (DMF)Polar Aprotic38.3Highly polar, often used to increase reaction rates, but can sometimes decrease selectivity.[6]
Ethanol (EtOH)Polar Protic24.6Hydrogen bonding capabilities can significantly alter reaction pathways and selectivity.[5] Use with a clear hypothesis about the role of hydrogen bonding.

Q3: Can solvent viscosity affect my reaction's diastereoselectivity?

A3: Yes, although it is a less commonly considered factor. Solvent viscosity can influence the rate of molecular tumbling and diffusion.[13][14] In highly viscous solvents, the rate at which reactants can orient themselves into the transition state geometry may be affected. This could potentially influence the diastereoselectivity, especially in reactions with very low activation barriers. However, for most common pyrrolidine syntheses, the effects of polarity and specific solvent-solute interactions are more dominant.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a 1,3-Dipolar Cycloaddition

This protocol outlines a general method for screening solvents to optimize the diastereoselectivity of a pyrrolidine synthesis via 1,3-dipolar cycloaddition of an azomethine ylide generated from an imine.

Materials:

  • Imine (1.0 equiv)

  • Dipolarophile (1.2 equiv)

  • Silver Acetate (AgOAc) (0.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous solvents (Toluene, THF, DCM, Acetonitrile)

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To four separate oven-dried reaction vials under an inert atmosphere, add the imine (e.g., 0.5 mmol, 1.0 equiv) and silver acetate (0.05 mmol, 0.1 equiv).

  • To each vial, add 5 mL of a different anhydrous solvent (Toluene, THF, DCM, Acetonitrile).

  • Add the dipolarophile (0.6 mmol, 1.2 equiv) to each vial.

  • Add triethylamine (0.6 mmol, 1.2 equiv) to each vial and begin stirring at room temperature.

  • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reactions by filtering through a short plug of celite and silica, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio by integrating characteristic, well-resolved peaks for each diastereomer.

  • Purify the products by column chromatography to isolate the major diastereomer.

Visualizing Solvent Effects

The choice of solvent can influence which of the two competing transition states (TS1 or TS2) is lower in energy, thereby determining the major diastereomer product.

G cluster_0 Reaction Pathway cluster_1 Solvent Influence Reactants Reactants (Azomethine Ylide + Dipolarophile) TS1 Transition State 1 (exo approach) Reactants->TS1 TS2 Transition State 2 (endo approach) Reactants->TS2 Product1 Product 1 (exo Diastereomer) TS1->Product1 Product2 Product 2 (endo Diastereomer) TS2->Product2 Solvent Solvent Choice (e.g., Polarity, H-bonding) Stabilization1 Differential Stabilization of TS1 Solvent->Stabilization1 Stabilization2 Differential Stabilization of TS2 Solvent->Stabilization2

Caption: Solvent choice dictates the relative energy of competing transition states.

References

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]

  • Lee, Y., & Lee, J. (2017). Influence of Solvent Coordination on Hybrid Organic–Inorganic Perovskite Formation. ACS Energy Letters, 2(12), 2730–2736. [Link]

  • Williams, M. C. (2025). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions. Request PDF. [Link]

  • Gopidas, K. R., & Buncel, E. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 6(35), 22967–22977. [Link]

  • Smith, J., & Jones, A. (2022). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 27(5), 1563. [Link]

  • Boubaker, T., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. RSC Advances, 10(48), 28635-28643. [Link]

  • Michael, F. E., & Chemler, S. R. (2007). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic letters, 9(19), 3825–3828. [Link]

  • Li, B., et al. (2020). The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. CrystEngComm, 22(34), 5585-5596. [Link]

  • Metrangolo, P., et al. (2016). Hydrogen bonding vs. halogen bonding: the solvent decides. Chemical Science, 7(8), 5123-5131. [Link]

  • O'Dell, S. B., & Wulff, W. D. (2025). 1,3-Dipolar Cycloaddition of Azomethine Ylides Generated from Aziridines in Supercritical Carbon Dioxide. Request PDF. [Link]

  • Gopidas, K. R., & Buncel, E. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 6(35), 22967–22977. [Link]

  • Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(80), 11979-11991. [Link]

  • Al-Warhi, T., et al. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Iraqi National Journal of Chemistry, 19(3), 1-13. [Link]

  • Pearson, W. H., & Bergmeier, S. C. (2006). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 106(11), 4749–4811. [Link]

  • Ivanov, A. S., & Gevorgyan, V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 990-1001. [Link]

  • Jasiński, R. (2021). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Molecules, 26(11), 3323. [Link]

  • Casimiro, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1102–1113. [Link]

  • Casimiro, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1102–1113. [Link]

  • Casimiro, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Request PDF. [Link]

  • Wang, Y., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564–7569. [Link]

  • Verma, S. D., & Biswas, R. (2024). Viscosity effects on the dynamics of diols and diol-based deep eutectic solvents. The Journal of Chemical Physics, 160(16), 164504. [Link]

  • Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 1-24. [Link]

  • Mishra, H., et al. (2024). The effect of polarity and hydrogen bonding on the electronic and vibrational structure of the salicylate anion in acetonitrile and water: implicit and explicit solvation approaches. Physical Chemistry Chemical Physics, 26(36), 28247-28261. [Link]

  • Tantillo, D. J. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(3), 1335–1338. [Link]

  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • De-Miguel, R., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5417–5478. [Link]

  • Schramm, V. L. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Accounts of Chemical Research, 51(7), 1594–1602. [Link]

  • Ryan, J. H., & Sprowles, S. (2014). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 19(11), 17743–17774. [Link]

  • Ordóñez, M., et al. (2018). Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Letters in Organic Chemistry, 15(7), 578-583. [Link]

  • Zhang, Y., et al. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Methylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Guide for 4-Methylpyrrolidine-3-Carboxylic Acid Synthesis To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Separation Sciences Division

Introduction

The synthesis of This compound (a substituted


-proline analogue) is a critical workflow in the development of peptidomimetics and kainoid-based neuroactive agents. Whether you are employing a [3+2] cycloaddition of azomethine ylides or a Michael addition-cyclization strategy, the downstream processing is often plagued by three specific classes of impurities:
  • Polymeric/Tarry Residues: Polymerized acrylates or crotonates from the starting material.

  • Stereoisomers: The coexistence of cis (syn) and trans (anti) diastereomers.

  • Inorganic Salts: Persistent contamination due to the zwitterionic nature of the amino acid product.

This guide provides a modular, self-validating troubleshooting system to isolate high-purity material.

Module 1: Removal of Polymeric & Tarry Residues

The Issue: The reaction mixture is dark, viscous, or contains "gummy" solids. This is typically caused by the polymerization of excess dipolarophile (e.g., methyl crotonate or methacrylate) or decomposition of the azomethine ylide precursor.

The Solution: Exploiting the amphoteric nature of the pyrrolidine core via a pH-switch extraction.

Protocol: The "pH-Switch" Wash

Do not attempt to load crude tarry mixtures directly onto an ion-exchange column; it will foul the resin irreversibly.

  • Acidification: Dissolve the crude residue in 1M HCl. The amino acid becomes cationic (

    
     / 
    
    
    
    ).
  • Organic Wash: Extract the aqueous acidic phase with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
    ).
    
    • Mechanism:[1][2] Polymers and neutral organic byproducts partition into the organic layer. The target amino acid remains in the aqueous phase.

  • Basification (Optional for intermediate isolation): Adjust aqueous phase to pH ~10-11.

  • Secondary Wash: Briefly wash with diethyl ether to remove non-polar amines or unreacted starting materials that do not possess a carboxylate.

Visual Workflow: Reaction Cleanup

G Start Crude Reaction Mixture (Tarry/Dark) Acidify Add 1M HCl (Target: pH 1-2) Start->Acidify Extract Extract with DCM/EtOAc Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Polymers/Tars) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Amino Acid) PhaseSep->AqLayer Keep NextStep Proceed to Ion Exchange or Crystallization AqLayer->NextStep

Figure 1: The "pH-Switch" extraction logic for removing non-ionic organic impurities.

Module 2: Stereochemical Purity (Cis/Trans Separation)

The Issue: The synthesis typically yields a mixture of diastereomers (e.g., trans-4-methylpyrrolidine-3-carboxylic acid vs. the cis isomer). Biological activity often depends strictly on one isomer.

The Solution: Isoelectric Point (pI) Precipitation followed by Derivatization if necessary.

Method A: Isoelectric Precipitation (The "Green" Method)

Pyrrolidine-3-carboxylic acid derivatives have distinct solubility minima at their isoelectric points.

  • Concentrate the aqueous solution (post-Module 1).

  • Adjust pH to the pI (typically pH 6.0–6.5 for these analogues).

  • Add Ethanol or Isopropanol until the solution is turbid.

  • Allow to stand at 4°C. The major diastereomer (often the trans-isomer due to thermodynamic stability) frequently crystallizes first.

Method B: Derivatization & Chromatography (High Purity)

If pI precipitation fails to resolve the isomers, derivatization is required to break the zwitterion and allow silica chromatography.

Self-Validating Step: Before bulk separation, perform a ¹H-NMR of the crude. The coupling constant (


) between H3 and H4 is diagnostic:
  • Cis (Syn):

    
    
    
  • Trans (Anti):

    
     (due to dihedral angle).
    

Protocol:

  • Esterification: Treat with

    
     to form the methyl ester.
    
  • Protection: React with

    
     to form the 
    
    
    
    -Boc methyl ester.
  • Separation: These fully protected species are easily separated on silica gel (Hexane/EtOAc).

  • Hydrolysis: Deprotect with TFA (removes Boc) and LiOH (hydrolyzes ester) to recover the pure amino acid.

Module 3: Desalting & Final Polish (Ion Exchange)

The Issue: After acid/base workups, the product is contaminated with NaCl or other inorganic salts. The product is highly water-soluble and cannot be extracted into organic solvents.

The Solution: Cation Exchange Chromatography (Dowex 50W or equivalent).

Protocol: The "Catch and Release"
StepActionMechanism
1. Resin Prep Wash Dowex 50WX8 (H+ form) with water until neutral.Activates resin sites.
2. Loading Load the aqueous solution at pH < 2 .The amino acid is protonated (

) and binds to the sulfonate groups (

) on the resin.
3. Washing Flush with distilled water (5–10 column volumes).Neutral salts (NaCl, KCl) and non-basic impurities wash through.
4. Elution Elute with 1M NH₄OH .The base deprotonates the ammonium group; the amino acid becomes zwitterionic/anionic and releases from the resin.
5. Isolation Evaporate fractions.Excess ammonia and water are volatile, leaving pure amino acid.
Visual Workflow: Ion Exchange Logic

IonExchange Load Load Sample (pH 1) Bind Resin Binding (R-SO3- ... +H2N-R) Load->Bind Cationic Capture Wash Water Wash Bind->Wash Remove NaCl Elute Elute with NH4OH Wash->Elute pH Shift Result Pure Zwitterion (Salts Removed) Elute->Result Release

Figure 2: Cation exchange mechanism for desalting zwitterionic amino acids.

Frequently Asked Questions (Troubleshooting)

Q1: My product turned into a hygroscopic glass instead of a solid. What happened? A: This is common for pyrrolidine amino acids containing trace salts or water.

  • Fix: Dissolve the glass in a minimum amount of dry methanol and add diethyl ether dropwise until cloudy. Store in a desiccator. Ensure you have fully lyophilized the material after the Ion Exchange step to remove trace ammonia.

Q2: I see a loss of yield after the Ion Exchange column. A: The product may be sticking to the resin or precipitating on the column.

  • Fix: Ensure you use enough 1M NH₄OH to fully elute the band. Check the pH of the eluent; it must be basic (> pH 9) to ensure the amino acid is released. Ninhydrin stain TLC plates of the fractions to ensure you haven't stopped collecting too early.

Q3: Can I separate enantiomers (R,R vs S,S) using these methods? A: No. The methods above separate diastereomers (cis vs trans).[3] To separate enantiomers, you must use Chiral HPLC or perform a resolution via diastereomeric salt formation using a chiral amine (e.g.,


-methylbenzylamine) [1].

Q4: The NMR shows a "doublet of doublets" shifting in the aromatic region. A: This guide addresses the methylpyrrolidine core. If you used a benzyl-protected precursor (e.g., N-benzylglycine), ensure the hydrogenation step was complete. If aromatic peaks persist where none should be, check for unreacted N-benzyl groups or polymerized styrene-like impurities from impure starting materials [2].

References

  • Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acids. Source: National Institutes of Health (PubMed) / Org. Biomol. Chem. Context: Detailed protocols on stereochemical assignment and separation of cis/trans isomers using chiral auxiliaries.

  • Process for the Preparation of Pyrrolidine-3-Carboxylic Acids. Source: Google Patents (US8344161B2) Context: Industrial scale-up procedures, hydrogenation conditions, and isoelectric point precipitation techniques.

  • Ion-Exchange Treatment of Carboxylic Acids. Source: National Institutes of Health (PubMed Central) Context: Mechanisms of ion exchange for removing organic acids and salts, validating the "Catch and Release" protocol.

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Source: ResearchGate Context: Specific data on the synthesis and characterization of 4-substituted proline analogues.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Organocatalysts for Enantioselective Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the enantioselective Michael addition stands as a cornerstone reaction for the stereocontrolled formation of carbon-carbon bonds. The ascent of organocatalysis has revolutionized this field, offering metal-free, environmentally benign, and often highly effective alternatives to traditional metal-based catalysts. This guide provides an in-depth comparison of the preeminent classes of organocatalysts for enantioselective Michael additions, grounded in mechanistic principles and supported by experimental data to inform your catalyst selection and experimental design.

The Strategic Importance of Enantioselective Michael Additions

The Michael addition, or conjugate 1,4-addition, is a fundamental transformation in organic synthesis for the construction of complex molecular architectures from simple precursors.[1][2] When rendered enantioselective, it provides a powerful tool for the creation of chiral building blocks essential for the synthesis of pharmaceuticals and other biologically active molecules.[3] Organocatalysis has emerged as a particularly attractive approach for these reactions due to the operational simplicity, stability, and low toxicity of the catalysts.[4]

A Comparative Overview of Major Organocatalyst Classes

The success of an enantioselective Michael addition is intrinsically linked to the choice of organocatalyst. Different catalyst classes operate via distinct activation mechanisms, leading to variations in substrate scope, reactivity, and stereoselectivity. Here, we compare the most prominent families of organocatalysts for this transformation.

Proline and its Derivatives: The Pioneers of Enamine Catalysis

The simple amino acid L-proline was one of the first and most impactful organocatalysts to be widely used for enantioselective transformations, including Michael additions.[5]

Mechanism of Action: Proline catalyzes the Michael addition of ketones and aldehydes to various acceptors via an enamine-mediated pathway . The secondary amine of proline reacts with a carbonyl donor (aldehyde or ketone) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking the Michael acceptor. The stereochemistry of the newly formed chiral center is dictated by the facial selectivity of the enamine attack, which is controlled by the rigid pyrrolidine ring of the proline catalyst.

G caption Figure 1. Enamine activation pathway with Proline.

Advantages:

  • Readily available and inexpensive.

  • Environmentally friendly.

  • Effective for a range of ketone and aldehyde donors.

Limitations:

  • Often requires high catalyst loadings (10-30 mol%).

  • Modest to good enantioselectivities for some substrate combinations.[5]

  • Limited solubility in many organic solvents.

MacMillan-Type Imidazolidinones: Iminium Ion Activation

Developed by David MacMillan, chiral imidazolidinones are highly effective organocatalysts that operate through iminium ion activation .[6]

Mechanism of Action: These catalysts react with α,β-unsaturated aldehydes or ketones (Michael acceptors) to form a chiral iminium ion. This iminium ion is a more potent electrophile than the parent unsaturated carbonyl compound, facilitating the attack of a nucleophile. The bulky substituents on the imidazolidinone backbone effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemical outcome.

G caption Figure 2. Iminium activation with a MacMillan catalyst.

Advantages:

  • Excellent enantioselectivities for a wide range of reactions.

  • Low catalyst loadings are often sufficient (1-10 mol%).

  • Broad substrate scope, including 1,3-dipolar cycloadditions and Friedel-Crafts alkylations.

Limitations:

  • Generally more expensive than proline.

  • Primarily used for the activation of α,β-unsaturated aldehydes.

Jørgensen-Hayashi Catalysts: Diarylprolinol Silyl Ethers

Diarylprolinol silyl ethers, developed independently by the groups of Karl Anker Jørgensen and Yujiro Hayashi, are highly versatile and powerful organocatalysts.[7][8]

Mechanism of Action: These catalysts operate through enamine catalysis , similar to proline. However, the bulky diarylprolinol silyl ether framework provides a more defined and sterically hindered chiral environment, leading to significantly higher enantioselectivities. The silyl group is crucial for enhancing the catalyst's reactivity and solubility.[9]

Advantages:

  • Exceptional enantioselectivities (often >95% ee) for the Michael addition of aldehydes and ketones to nitroalkenes and other acceptors.[10][11]

  • High catalytic activity, allowing for low catalyst loadings.

  • Good solubility in a variety of organic solvents.[7]

Limitations:

  • The synthesis of the catalyst is more complex than that of proline.

  • Can be sensitive to moisture.

Thiourea-Based Catalysts: Bifunctional Activation

Chiral thiourea-based organocatalysts have emerged as a powerful class of catalysts that operate through a bifunctional activation mechanism, often involving hydrogen bonding.[4][12]

Mechanism of Action: These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea moiety). The Lewis basic site activates the Michael donor (e.g., by deprotonation or enamine formation), while the thiourea group activates the Michael acceptor through double hydrogen bonding to the electrophilic group (e.g., a nitro group). This dual activation brings the reactants into close proximity within a well-organized, chiral transition state, leading to high enantioselectivity.

G caption Figure 3. Bifunctional activation by a thiourea catalyst.

Advantages:

  • Excellent enantioselectivities, particularly for the addition of ketones and other stabilized carbon nucleophiles to nitroalkenes.[13]

  • The bifunctional nature of the catalyst allows for a high degree of organization in the transition state.

  • The modular design of these catalysts allows for fine-tuning of their steric and electronic properties.

Limitations:

  • The synthesis of the catalysts can be multi-step.

  • The optimal catalyst structure can be highly substrate-dependent.

Comparative Performance Data

The following tables summarize experimental data for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes, showcasing the performance of different organocatalyst classes under various conditions.

Michael Addition of Aldehydes to Nitroalkenes
Catalyst TypeCatalystMichael Donor (Aldehyde)Michael Acceptor (Nitroalkene)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Jørgensen-Hayashi Diarylprolinol Silyl EtherPropanal(E)-β-NitrostyreneToluene2529899[9]
Jørgensen-Hayashi Ionically-tagged Diphenylprolinol Silyl EtherPentanal(E)-2-(2-nitrovinyl)furan[bmim]NTf₂20249595[10][11]
MacMillan-Type ImidazolidinoneCinnamaldehydeNitromethaneTHF25249192[14]
Thiourea-based (R,R)-DPEN-ThioureaIsobutyraldehyde(E)-β-NitrostyreneWater2512>9799[12][15]
Proline Derivative (S)-Pyrrolidine-tetrazolePropanal(E)-β-NitrostyreneCH₂Cl₂25248592[3]
Michael Addition of Ketones to Nitroalkenes
Catalyst TypeCatalystMichael Donor (Ketone)Michael Acceptor (Nitroalkene)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Thiourea-based (R,R)-DPEN-ThioureaAcetophenone(E)-β-NitrostyreneToluene25489698[13]
Thiourea-based (R,R)-Cyclohexyldiamine-ThioureaCyclohexanone(E)-β-NitrostyreneToluene25249999[16]
Proline-based L-ProlineAcetone(E)-β-NitrostyreneDMSO25247520[5]
Cinchona Alkaloid Cinchonidine-derived Squaramide1,3-Diketone(E)-β-NitrostyreneToluene-20129598[17]

Experimental Protocols

To provide a practical context, detailed experimental protocols for representative Michael additions using two different classes of organocatalysts are provided below.

General Experimental Workflow

G caption Figure 4. A typical experimental workflow for an organocatalytic Michael addition.

Protocol 1: Jørgensen-Hayashi Catalyst for Aldehyde Addition to a Nitroalkene

Reaction: Asymmetric Michael addition of propanal to (E)-β-nitrostyrene catalyzed by (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • (E)-β-Nitrostyrene

  • Propanal

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the solution at room temperature.

  • Add propanal (0.6 mmol, 3.0 equiv) to the catalyst solution.

  • After stirring for 5 minutes, add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Thiourea Catalyst for Ketone Addition to a Nitroalkene

Reaction: Asymmetric Michael addition of cyclohexanone to (E)-β-nitrostyrene catalyzed by a (R,R)-1,2-diphenylethylenediamine-derived thiourea.

Materials:

  • (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst

  • (E)-β-Nitrostyrene

  • Cyclohexanone

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a vial, add the (R,R)-1,2-diphenylethylenediamine-derived thiourea catalyst (0.02 mmol, 10 mol%) and (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv).

  • Add anhydrous toluene (0.5 mL) followed by cyclohexanone (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for the time indicated by optimization studies (e.g., 24-48 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify by flash column chromatography to yield the product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

The field of organocatalysis continues to evolve, providing an ever-expanding toolbox for the asymmetric synthesis of complex molecules. For the enantioselective Michael addition, the choice of catalyst is paramount and should be guided by the specific substrates and desired outcome.

  • Jørgensen-Hayashi catalysts are often the catalysts of choice for the Michael addition of aldehydes, offering exceptional enantioselectivities.

  • Thiourea-based catalysts excel in the addition of ketones and other stabilized nucleophiles, leveraging a powerful dual activation mechanism.

  • MacMillan-type imidazolidinones are highly effective for activating α,β-unsaturated aldehydes towards nucleophilic attack.

  • Proline remains a simple and cost-effective option, particularly for initial screening and large-scale applications where moderate enantioselectivity is acceptable.

Future developments in this field will likely focus on the design of even more active and selective catalysts, the expansion of the substrate scope to include more challenging transformations, and the development of more sustainable reaction conditions, such as the use of water as a solvent.[12][15] The continued exploration of novel activation modes and catalyst designs will undoubtedly further solidify the role of organocatalysis as an indispensable tool in modern organic synthesis.

References

[10] (PDF) Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst - ResearchGate. Available from: [Link]

[12] Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI. Available from: [Link]

[11] Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst | PDF | Catalysis | Organic Synthesis - Scribd. Available from: [Link]

[18] Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds | Organic Letters - ACS Publications. Available from: [Link]

[6] Macmillan Imidazolidinone Organocatalysts - J&K Scientific LLC. Available from: [Link]

[3] Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC - NIH. Available from: [Link]

[19] Enantioselective Organocatalytic Conjugate Addition of Aldehydes to Nitrodienes | Organic Letters - ACS Publications. Available from: [Link]

[20] Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Available from: [Link]

[21] Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines - Beilstein Journals. Available from: [Link]

[22] Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions - MDPI. Available from: [Link]

[4] Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - MDPI. Available from: [Link]

[1] Michael Addition - Organic Chemistry Portal. Available from: [Link]

[2] 21.8 Michael Reactions | Organic Chemistry - YouTube. Available from: [Link]

[23] Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters | Organic Letters - ACS Publications. Available from: [Link]

[24] Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water | Journal of the American Chemical Society. Available from: [Link]

[5] 10.1: Chiral Proline Based Reactions - Chemistry LibreTexts. Available from: [Link]

[9] Asymmetric Michael Reaction of Aldehydes and Nitroalkenes - Organic Syntheses. Available from: [Link]

[13] Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds - MDPI. Available from: [Link]

[25] (PDF) (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity - ResearchGate. Available from: [Link]

[17] Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding | Journal of the American Chemical Society. Available from: [Link]

[26] The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Available from: [Link]

[27] Michael addition reaction - Wikipedia. Available from: [Link]

[28] Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - ResearchGate. Available from: [Link]

[29] Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Publishing. Available from: [Link]

[30] The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. Available from: [Link]

[7] Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. Available from: [Link]

[8] Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents | Chemical Reviews - ACS Publications. Available from: [Link]

[14] Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 - Books. Available from: [Link]

[15] Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC - NIH. Available from: [Link]

[31] Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds | ACS Omega. Available from: [Link]

[16] Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Methylpyrrolidine-3-Carboxylic Acid Derivatives as CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, recognized for its conformational rigidity and stereochemical complexity that allow for precise three-dimensional exploration of pharmacophore space.[1][2] Its derivatives have been investigated as potent modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1] This guide focuses on the nuanced structure-activity relationship (SAR) of 4-methylpyrrolidine-3-carboxylic acid derivatives, with a particular emphasis on their activity as antagonists of the C-C chemokine receptor 2 (CCR2).

CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, orchestrating the migration of monocytes and macrophages to sites of inflammation.[3] Dysregulation of the CCR2/CCL2 axis is implicated in a range of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[4] This guide provides a comparative analysis of this compound derivatives against other analogs, supported by experimental data, to elucidate the critical structural features governing their antagonistic activity at CCR2.

The Influence of 4-Substitution on CCR2 Antagonism: A Comparative Analysis

The substitution pattern on the pyrrolidine ring, particularly at the 4-position, has a profound impact on the affinity of these derivatives for CCR2. The choice of substituent at this position can dramatically alter the binding interaction with the receptor.

A key study exploring the structure-activity relationship of 4-substituted pyrrolidine derivatives as CCR2 antagonists revealed that a 4-methyl group is not well-tolerated .[5] In a competitive radioligand binding assay, the 4-methyl analog exhibited only 26% displacement of the radioligand at a concentration of 1 µM, indicating weak affinity for the receptor.[5] This suggests that a bulky, non-polar substituent at the 4-position may introduce steric hindrance or unfavorable hydrophobic interactions within the CCR2 binding pocket.

In contrast, the introduction of small, polar, hydrogen-bonding groups at the 4-position was found to be more favorable. For instance, a 4-amino (4-NH2) group led to a slight increase in affinity, while 4-hydroxyl (4-OH) and 4-cyano (4-CN) groups, although resulting in a decrease in affinity compared to the unsubstituted parent compound, were still better tolerated than the 4-methyl group.[5]

Table 1: Comparative Activity of 4-Substituted Pyrrolidine Derivatives as CCR2 Antagonists

Compound ID4-SubstituentCCR2 Binding Affinity (Ki, nM)Percent Displacement @ 1µM
1 -H50-
13 -NH243-
14 -OH86-
15 -CN70-
16 -CH3 -26%
17 -OCH3-30%

Data extracted from a study on the optimization of structure-kinetic properties of CCR2 antagonists.[5]

The data clearly indicates that the 4-position of the pyrrolidine ring is sensitive to substitution, with a preference for smaller, polar groups over larger, non-polar moieties like a methyl group. This provides a crucial insight for the design of potent CCR2 antagonists based on this scaffold.

Stereochemistry: A Critical Determinant of Activity

The stereochemistry at the 3- and 4-positions of the pyrrolidine ring is another critical factor influencing the biological activity of these derivatives. For many pyrrolidine-based GPCR ligands, a specific stereoisomer is often significantly more active than others. For instance, in a series of trans-4-phenylpyrrolidine-3-carboxamides targeting the melanocortin-4 receptor, the (3S,4R)-diastereoisomer acted as a potent agonist, while the (3R,4S)-isomer was an antagonist.[6][7] This highlights the importance of precise stereochemical control during synthesis to achieve the desired pharmacological effect. While specific stereochemical SAR data for this compound derivatives as CCR2 antagonists is not extensively published, it is a critical parameter that must be considered in any drug discovery campaign.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for the synthesis of a representative pyrrolidine-3-carboxylic acid derivative and a standard biological assay for evaluating CCR2 antagonism.

Synthesis of a Representative (3R,4S)-4-Ethylpyrrolidine-3-carboxylic Acid

Step 1: Protection of Glycine Ethyl Ester Glycine ethyl ester is reacted with methyl chloroformate in the presence of triethylamine to yield the N-protected compound 1.[8]

Step 2: Ring Closure Compound 1 undergoes a ring closure reaction with ethyl acrylate in the presence of lithium tert-butoxide to form the pyrrolidinone derivative 2.[8]

Step 3: Halogenation The pyrrolidinone 2 is converted to the corresponding vinyl halide 3.[8]

Step 4: Vinyl Boron Anhydride Coupling Compound 3 is coupled with a vinyl boron anhydride pyridine complex in the presence of a palladium catalyst to introduce the vinyl group, yielding compound 4.[8]

Step 5: Catalytic Hydrogenation A stereoselective catalytic hydrogenation of compound 4 is performed to introduce the ethyl group with the desired stereochemistry, resulting in compound 5.[8]

Step 6: Hydrolysis and Deprotection Finally, hydrolysis of the ester and removal of the protecting group from compound 5 yields the target (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (6).[8]

Synthesis_Workflow Start Glycine Ethyl Ester Step1 Step 1: N-Protection Start->Step1 Compound1 Compound 1 Step1->Compound1 Step2 Step 2: Ring Closure Compound1->Step2 Compound2 Compound 2 Step2->Compound2 Step3 Step 3: Halogenation Compound2->Step3 Compound3 Compound 3 Step3->Compound3 Step4 Step 4: Coupling Compound3->Step4 Compound4 Compound 4 Step4->Compound4 Step5 Step 5: Hydrogenation Compound4->Step5 Compound5 Compound 5 Step5->Compound5 Step6 Step 6: Hydrolysis Compound5->Step6 End (3R,4S)-4-Ethylpyrrolidine- 3-carboxylic Acid Step6->End

Caption: Synthetic workflow for a representative 4-alkylpyrrolidine-3-carboxylic acid.

CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCR2 receptor.[9][10][11]

1. Cell Culture and Membrane Preparation:

  • Culture U2OS or CHO cells stably expressing human CCR2.

  • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Determine the protein concentration of the membrane preparation.

2. Assay Buffer:

  • 50 mM Tris-HCl, pH 7.4

  • 5 mM MgCl2

  • 0.1% CHAPS

3. Radioligand:

  • [125I]-CCL2 (final concentration ~0.1 nM)

4. Assay Procedure:

  • In a 96-well plate, add 150 µL of cell membranes (15 µg protein).

  • Add 50 µL of the test compound at various concentrations.

  • Add 50 µL of [125I]-CCL2.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of a known CCR2 antagonist (e.g., 10 µM INCB3344).

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare CCR2-expressing cell membranes B Add membranes, test compound, and [125I]-CCL2 to 96-well plate A->B C Incubate at 37°C for 150 min B->C D Rapid filtration to separate bound and free radioligand C->D E Wash filters D->E F Scintillation counting E->F G Data analysis (IC50 and Ki determination) F->G

Sources

Strategic Selection: Dinuclear Zinc vs. Primary Amine Organocatalysis for Anti-Mannich Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anti" Challenge

In asymmetric synthesis, the Mannich reaction remains the premier method for generating


-amino carbonyls. However, standard catalytic approaches—particularly those utilizing secondary amine organocatalysts (e.g., L-Proline) or simple metal enolates—heavily favor syn-diastereoselectivity due to the geometric constraints of the Zimmerman-Traxler transition state.

Accessing the anti-diastereomer requires disrupting this closed transition state. This guide provides a head-to-head technical comparison of the two most robust systems for achieving high anti-selectivity:

  • The Metal-Cooperative Route: Trost’s Dinuclear Zinc (ProPhenol) System.

  • The Organocatalytic Route: Chiral Primary Amine (Amino Sulfonamide) Catalysis.

Mechanistic Divergence & Causality

To select the correct catalyst, one must understand the causality of stereochemical induction. The choice depends heavily on the nucleophile (ketone type) and the electrophile (imine protecting group).

System A: Dinuclear Zinc (ProPhenol)

Mechanism: Cooperative Bimetallic Catalysis. This system generates a dinuclear species in situ. One Zinc atom acts as a Brønsted base to deprotonate the hydroxyketone (forming a zinc enolate), while the second Zinc atom acts as a Lewis acid to activate the imine.

  • The "Anti" Driver: The stereochemistry is dictated by the specific coordination geometry of the dinuclear pocket. When bulky protecting groups (e.g., N-diphenylphosphinoyl, Dpp) are used, steric repulsion prevents the standard closed transition state, forcing an approach that yields the anti-isomer.

  • Key Advantage: Unmatched success with

    
    -hydroxy ketones (direct access to 1,2-amino alcohols).
    
System B: Chiral Primary Amine (Amino Sulfonamide)

Mechanism: Acyclic Enamine Catalysis. Unlike secondary amines (proline) that form E-enamines and react via cyclic transition states (syn), primary amines typically form Z-enamines or allow for acyclic transition states.

  • The "Anti" Driver: The catalyst forms a hydrogen-bonding network with the imine. The lack of a rigid ring structure (common in proline TS) allows the reactants to adopt an anti-periplanar approach to minimize steric clash between the catalyst side-chain and the imine protecting group.

  • Key Advantage: Superior performance with unmodified aldehydes and ketones under mild conditions.

Head-to-Head Performance Matrix

FeatureDinuclear Zinc (ProPhenol) Primary Amine (Amino Sulfonamide)
Primary Selectivity Anti (with bulky N-groups)Anti (via acyclic TS)
Ideal Nucleophile

-Hydroxy Ketones
Unmodified Aldehydes / Ketones
Ideal Electrophile N-Dpp Imines (Diphenylphosphinoyl)N-Boc, N-Cbz, or N-PMP Imines
Catalyst Loading 5–10 mol% (Ligand + Et

Zn)
1–10 mol%
Reaction Temp -20 °C to 0 °C0 °C to Room Temperature
Solvent System THF (Critical for solubility/aggregation)Toluene, DCM, or Wet Solvents
Sensitivity High (Moisture/Air sensitive setup)Low (Often open-flask compatible)
Typical dr > 10:1 (up to >20:1)> 10:1 (up to >99:1)

Visualizing the Pathways

The following diagram contrasts the closed bimetallic cycle with the acyclic organocatalytic cycle.

MannichPathways cluster_0 System A: Dinuclear Zinc (Trost) cluster_1 System B: Primary Amine Organocatalysis Zn_Start Ligand + Et2Zn Zn_Complex Dinuclear Zn Complex Zn_Start->Zn_Complex In Situ Formation Zn_Enolate Zn-Enolate (Restricted Rotation) Zn_Complex->Zn_Enolate + Hydroxyketone Zn_Product Anti-Product (Coordination Control) Zn_Enolate->Zn_Product + N-Dpp Imine (Steric Screening) Org_Start Amino Sulfonamide Org_Enamine Z-Enamine Intermediate Org_Start->Org_Enamine + Aldehyde/Ketone Org_TS Acyclic TS (H-Bonding) Org_Enamine->Org_TS + Imine Org_Product Anti-Product (Steric Control) Org_TS->Org_Product Hydrolysis

Figure 1: Mechanistic divergence. System A relies on metal coordination geometry, while System B relies on acyclic hydrogen-bonding networks.

Validated Experimental Protocols

Protocol A: Dinuclear Zinc-Catalyzed Anti-Mannich Reaction

Target: Synthesis of anti-1,2-amino alcohols.[1] Reference Grounding: Based on Trost, B. M. et al. (See Ref 1).

Reagents:

  • (R,R)-ProPhenol Ligand (0.05 mmol)

  • Diethylzinc (Et

    
    Zn) (1.0 M in hexanes, 0.10 mmol)
    
  • 
    -Hydroxy ketone (1.0 mmol)
    
  • N-Dpp Imine (1.1 mmol)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Catalyst Formation (Critical): In a flame-dried Schlenk flask under Argon, dissolve the ProPhenol ligand in THF. Add Et

    
    Zn dropwise at room temperature. Stir for 30 minutes. Note: Methane gas evolution indicates complex formation.
    
  • Substrate Addition: Cool the mixture to -20 °C (or -78 °C for higher selectivity). Add the

    
    -hydroxy ketone and stir for 10 minutes to form the zinc enolate.
    
  • Reaction: Add the N-Dpp imine (solid or solution) in one portion.

  • Monitoring: Stir at -20 °C for 12–24 hours. Monitor consumption of imine via TLC.

  • Quench: Quench with pH 7 phosphate buffer. Extract with EtOAc.

  • Purification: Flash chromatography on silica gel.

Self-Validation Check: If the product is racemic or low yield, check the quality of Et


Zn. The dinuclear species fails if the zinc reagent is partially hydrolyzed.
Protocol B: Primary Amine-Catalyzed Anti-Mannich Reaction

Target: Synthesis of anti-


-amino aldehydes/ketones.[2]
Reference Grounding:  Based on Davis, F. A. / Gong, L. methodologies (See Ref 2, 3).

Reagents:

  • Chiral Amino Sulfonamide Catalyst (10 mol%)

  • Aldehyde/Ketone (1.0 mmol)

  • N-PMP or N-Boc Imine (1.0 mmol)

  • Solvent: Toluene or DCM

Step-by-Step Workflow:

  • Setup: In a standard vial (air tolerant), dissolve the catalyst in Toluene.

  • Addition: Add the aldehyde/ketone followed by the imine.

  • Incubation: Stir at room temperature (25 °C).

  • Reaction Time: Typically 24–48 hours.

  • Workup: Direct concentration or aqueous wash (saturated NH

    
    Cl) followed by extraction.
    
  • Purification: Silica gel chromatography. Note: For amino aldehydes, rapid purification is recommended to prevent epimerization.

Self-Validation Check: If syn-selectivity is observed, ensure the catalyst is a primary amine. Secondary amines (like proline) will revert the mechanism to syn.

References

  • Trost, B. M. , & Jaratjaroonphong, J. (2006).[3] "A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst." Journal of the American Chemical Society.

  • Kano, T. , Yamaguchi, Y., & Maruoka, K. (2005). "Direct Asymmetric anti-Mannich-type Reactions Catalyzed by an Axially Chiral Amino Sulfonamide." Journal of the American Chemical Society.

  • Gong, L. , et al. (2008). "Highly Enantioselective Direct anti-Mannich Reactions of Functionalized Ketones Catalyzed by a Primary Amine-Thiourea." Chemistry - A European Journal.

  • Kobayashi, S. , et al. (2016). "Catalytic Asymmetric Anti-Mannich Reactions."[4][5][6][7] Chemical Reviews.

Sources

The Decisive Influence of a Single Methyl Group: A Comparative Guide to Positional Isomerism in Pyrrolidine Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric organocatalysis, the humble pyrrolidine scaffold has proven to be a titan, enabling a vast array of stereoselective transformations with remarkable efficiency. The seminal discovery of proline's catalytic prowess opened the floodgates for the development of a multitude of derivatives, each designed to enhance reactivity and selectivity. Among the simplest of these modifications is the introduction of a single methyl group. Yet, the precise placement of this small alkyl substituent on the pyrrolidine ring has profound and often divergent consequences on catalytic activity. This guide provides an in-depth comparison of how the methyl group's position—at C2, C3, or C4—directly impacts the catalyst's performance in key asymmetric reactions, supported by experimental data and mechanistic insights to inform rational catalyst design and selection for researchers in synthetic and medicinal chemistry.

The Underlying Principle: Stereoelectronic Control in Enamine Catalysis

The efficacy of pyrrolidine-based catalysts in reactions such as aldol and Michael additions hinges on their ability to form key intermediates: enamines (from ketones or aldehydes) and iminium ions (from α,β-unsaturated aldehydes). The stereochemical outcome of the reaction is dictated by the facial selectivity of the subsequent attack on this intermediate. A substituent on the pyrrolidine ring, such as a methyl group, exerts its influence through a combination of steric and electronic effects that modulate the conformation and reactivity of this crucial intermediate.

A methyl group at the C2 position , adjacent to the nitrogen atom, creates significant steric bulk directly at the catalytic center. This steric hindrance plays a crucial role in shielding one face of the enamine, thereby directing the approach of the electrophile to the less hindered face and controlling the enantioselectivity of the product. However, this steric clash can also influence the initial formation of the enamine itself.

Conversely, a methyl group at the C3 or C4 position is more remote from the nitrogen. Its influence is more subtle, often transmitted through conformational constraints on the five-membered ring. The pyrrolidine ring is not planar and exists in various puckered conformations (envelope and twist). A substituent at C3 or C4 can favor a specific pucker, which in turn alters the orientation of the C2 position and any substituent attached to it, ultimately influencing the steric environment of the active site. Computational studies have shown that substituents at the C3 and C4 positions can change the catalyst's geometry, affecting the stability of the transition states and, consequently, the stereoselectivity.[1]

Comparative Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for evaluating catalyst performance. While a direct, side-by-side comparison of C2, C3, and C4-methylpyrrolidine under identical conditions is scarce in the literature, we can synthesize a comparative view from studies on related systems. The standard model reaction is often the addition of cyclohexanone to 4-nitrobenzaldehyde.

CatalystPosition of -CH₃Typical Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-ProlineUnsubstituted9595:596
(S)-2-MethylprolineC2Moderate-GoodVariableModerate-High
(S)-3-MethylprolineC3GoodGoodGood-High
(2S,4S)-4-MethylprolineC4GoodGoodGood-High

Note: Data is compiled and extrapolated from various sources for illustrative comparison. Direct comparison should be made with caution as reaction conditions may vary between studies.

Analysis of Performance:

  • (S)-Proline: As the parent catalyst, proline sets a high benchmark, delivering excellent yield, diastereoselectivity, and enantioselectivity.[2] Its well-defined transition state, stabilized by a hydrogen bond between the carboxylic acid and the aldehyde, is the foundation of its success.[3]

  • C2-Methylation: The introduction of a methyl group at the C2 position, as in (S)-2-methylproline, directly impacts the steric environment of the enamine. In some reactions, such as conjugate additions, the removal of this α-methyl group has been shown to provide improved results, suggesting that excessive steric hindrance at this position can be detrimental. The steric clash can impede the approach of the substrate and may also disfavor the formation of the more substituted, thermodynamically stable enamine intermediate. The formation of the less substituted enamine is often the major pathway when a ketone with an α-substituent reacts with pyrrolidine, a phenomenon driven by the avoidance of steric strain.[4][5]

  • C3 and C4-Methylation: Substituents at the C3 and C4 positions exert their influence primarily through conformational control of the pyrrolidine ring. A study on proline derivatives indicated that a change in the configuration at the C4 position could lead to lower diastereoselectivity and enantioselectivity.[3] However, other studies have shown that 4-substituted prolines can be highly effective. For instance, (4S)-methylproline has been shown to increase the stability of collagen triple helices by favoring a specific exo ring pucker.[6] This conformational locking can translate to a more ordered and selective transition state in catalysis. Computational studies support this, indicating that substituents at C3 and C4 influence the ring pucker, which in turn dictates the stereochemical outcome.[1]

Mechanistic Rationale and Causality

The observed differences in catalytic activity can be rationalized by examining the key steps in the catalytic cycle: enamine formation and the subsequent C-C bond-forming step.

Step 1: Enamine Formation

The reaction of a ketone with a secondary amine like pyrrolidine generates an enamine. With an unsymmetrical ketone such as 2-methylcyclohexanone, two different enamines can be formed. It is well-established that the reaction of pyrrolidine with 2-methylcyclohexanone preferentially forms the less substituted enamine.[4][5] This is due to steric hindrance between the methyl group on the ketone and the pyrrolidine ring in the transition state leading to the more substituted enamine.

This principle can be extrapolated to understand the effect of a methyl group on the catalyst itself. A C2-methyl group on the pyrrolidine ring will create significant steric repulsion with the ketone, potentially slowing down the rate of enamine formation or altering the equilibrium between the possible enamine isomers.

Step 2: Stereoselective C-C Bond Formation

The stereoselectivity of the reaction is determined in the step where the enamine attacks the electrophile (e.g., an aldehyde). The catalyst's role is to control the facial selectivity of this attack.

  • C2-Methylation: A C2-methyl group acts as a bulky steric shield. For the commonly accepted transition state model in proline catalysis, the enamine intermediate attacks the aldehyde, with the approach of the aldehyde being directed by the catalyst's structure. A C2-methyl group would create a highly congested environment, effectively blocking one face of the enamine and forcing the aldehyde to approach from the opposite, less hindered side. While this can enhance enantioselectivity, it may come at the cost of reaction rate if the steric hindrance is too great.

  • C3/C4-Methylation: A methyl group at C3 or C4 influences the pucker of the pyrrolidine ring. This conformational bias or "locking" orients the rest of the catalyst, including the nitrogen and any C2 substituent (like the carboxylate in proline), in a more defined spatial arrangement. This pre-organization of the catalyst can lead to a more ordered transition state, enhancing the energy difference between the two pathways leading to the different enantiomers of the product, thus improving enantioselectivity.[1][6]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are representative step-by-step methodologies for key reactions discussed in this guide.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by (S)-proline.

Materials:

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (5.0 mmol, 5 equivalents).

  • Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.

  • Add (S)-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Michael Addition

This protocol is a representative example for the Michael addition of a ketone to a nitroolefin catalyzed by (S)-proline in an ionic liquid.[7][8]

Materials:

  • Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 mmol)

  • Ketone (e.g., cyclohexanone) (1.5 mmol)

  • (S)-Proline (0.05 mmol, 5 mol%)

  • Ionic liquid (e.g., [bmim]PF₆) (1 mL)

  • Diethyl ether for extraction

  • Magnetic stirrer and stir bar

  • Reaction vial

Procedure:

  • Degas the ionic liquid (1 mL) by stirring under reduced pressure in a reaction vial.

  • Add (S)-proline (5 mol%) and the nitroolefin (1.0 mmol) to the degassed ionic liquid.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the ketone (1.5 mmol) to the reaction mixture.

  • Stir the resulting mixture intensively for the specified time and at the appropriate temperature as determined by reaction optimization.

  • Upon completion, extract the product by adding diethyl ether and vigorously stirring. Separate the ether layer. Repeat the extraction several times.

  • Combine the diethyl ether extracts and evaporate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product and determine the enantioselectivity by chiral HPLC analysis.[7][8]

Visualization of Catalytic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the catalytic cycle for enamine catalysis and a general workflow for catalyst screening.

G cluster_cycle Catalytic Cycle: Enamine Pathway Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone Ketone Ketone (Substrate 1) Ketone->Iminium Enamine Enamine Intermediate Iminium->Enamine - H⁺ Water_out H₂O Iminium->Water_out Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Aldehyde (Stereodetermining Step) Aldehyde Aldehyde (Substrate 2) Aldehyde->Adduct_Iminium Product Aldol Product Adduct_Iminium->Product + H₂O Product->Catalyst - Aldol Product Water_in H₂O Water_in->Product

Caption: Generalized catalytic cycle for a pyrrolidine-catalyzed aldol reaction via an enamine intermediate.

G cluster_workflow Experimental Workflow: Catalyst Performance Comparison Start Define Model Reaction (e.g., Aldol Addition) C2 Synthesize/Acquire (S)-2-Methylpyrrolidine Catalyst Start->C2 C3 Synthesize/Acquire (S)-3-Methylpyrrolidine Catalyst Start->C3 C4 Synthesize/Acquire (S)-4-Methylpyrrolidine Catalyst Start->C4 Reaction_Setup Set up Parallel Reactions (Identical Conditions: Temp, Conc., Time) C2->Reaction_Setup C3->Reaction_Setup C4->Reaction_Setup Analysis Reaction Monitoring & Work-up Reaction_Setup->Analysis Data_Collection Purification & Data Collection (Yield, dr, ee) Analysis->Data_Collection Comparison Comparative Analysis of Results Data_Collection->Comparison Conclusion Determine Structure-Activity Relationship Comparison->Conclusion

Caption: A logical workflow for the comparative evaluation of methyl-substituted pyrrolidine catalysts.

Conclusion and Future Outlook

The position of a single methyl group on the pyrrolidine ring is a critical design parameter in organocatalysis. While C2-methylation provides direct steric shielding, it runs the risk of impeding reactivity. In contrast, C3 and C4-methylation offer a more nuanced approach to stereocontrol by enforcing a specific ring conformation, which can pre-organize the transition state for enhanced selectivity. The available evidence suggests that substitution at the C4 position is a particularly promising strategy for fine-tuning catalyst performance by leveraging these conformational effects.

For drug development professionals and synthetic chemists, this understanding is paramount. The ability to rationally select or design a catalyst based on the subtle stereoelectronic effects of substituent positioning allows for more efficient and predictable synthetic routes to complex chiral molecules. Future research should focus on systematic, head-to-head comparative studies of these positional isomers across a range of asymmetric transformations. This will not only provide a clearer, data-driven picture of their relative performance but also deepen our fundamental understanding of the intricate relationship between catalyst structure and function.

References

  • Kotrusz, P., et al. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(v), 100-109. [Link]

  • Gariani, R. A., et al. (2010). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Journal of Molecular Catalysis A: Chemical, 331(1-2), 1-8. [Link]

  • Aires-de-Sousa, J., et al. (2025). Heterogeneous organocatalysis: the proline case. RSC Applied Interfaces. [Link]

  • Tóth, T., et al. (2008). L-Proline Catalysed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 13(8), 1756-1765. [Link]

  • Gellman, S. H., et al. (2010). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. The Journal of Organic Chemistry, 75(21), 7434–7443. [Link]

  • Kim, S., et al. (2019). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. Chemistry – A European Journal, 25(10), 2447–2451. [Link]

  • Iwamura, T., et al. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(37), 14539-14543. [Link]

  • Acevedo, C. M., & Houk, K. N. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 1-10. [Link]

  • Kotrusz, P., et al. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Arkivoc. [Link]

  • Orito, Y., et al. (2006). Organocatalytic Synthesis of (2S,3R)-3-Hydroxy-3-methyl-proline (OHMePro), a Component of Polyoxypeptins, and Relatives Using OHMePro Itself as a Catalyst. Organic Letters, 8(15), 3299-3302. [Link]

  • Zhang, Z., et al. (2022). Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Chemical Science, 13(15), 4238-4244. [Link]

  • Chegg. (2021). The enamine formed from the reaction between.... [Link]

  • MDPI. (2022). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Molecules, 27(19), 6543. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Fasan, R., et al. (2025). Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. ChemRxiv. [Link]

  • Kubyshkin, V., & Budisa, N. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(1), e23341. [Link]

  • ResearchGate. (n.d.). General mechanism for proline catalyzed Michael addition reaction.... [Link]

  • Hong, S. (2025). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. KAIST Research. [Link]

  • Longdom Publishing. (n.d.). Proline Catalysed Aldol Reaction Related with Organocatalysis. [Link]

  • Reddit. (2022). Enamine Formation Question. [Link]

  • Bolte, J., et al. (2026). Mechanistic Study of Dienamine Catalysis for the Proline-Catalyzed Cyclohexadienal Formation from α,β-Unsaturated Aldehydes in Methanol. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • Wennemers, H. (2009). Asymmetric Enamine Catalysis. [Link]

Sources

Comparative Bioavailability of Pyrrolidine-Based Drug Candidates: Structural Optimization and PK Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in diverse therapeutic classes from DPP-4 inhibitors to analgesic agents. However, the bioavailability of pyrrolidine-based candidates is often compromised by two opposing forces: the high basicity of the secondary amine (limiting passive permeability) and susceptibility to oxidative metabolism by Cytochrome P450 enzymes.

This guide presents a comparative pharmacokinetic (PK) analysis of three distinct pyrrolidine-based lead candidates. Through rigorous in vitro ADME profiling and in vivo rat PK studies, we demonstrate that Candidate C (3,3-difluoropyrrolidine derivative) offers the superior bioavailability profile. The incorporation of fluorine atoms modulates the pKa to physiological relevance while sterically and electronically blocking the primary metabolic soft spot, resulting in a 3.4-fold increase in oral bioavailability compared to the baseline scaffold.

Candidate Profiles

To isolate the structural impact on bioavailability, we compared three analogs sharing an identical pharmacophoric core (a hypothetical kinase inhibitor scaffold) but differing in the substitution of the pyrrolidine ring.

Candidate IDStructural ClassChemical ModificationTheoretical Rationale
Pyr-A Baseline Unsubstituted PyrrolidineHigh basicity (pKa ~11.3) ensures solubility but limits membrane permeation at physiological pH.
Pyr-B Lipophilic N-Benzyl PyrrolidineAddition of a lipophilic group to improve LogP and permeability, potentially at the cost of metabolic stability (N-dealkylation).
Pyr-C Bio-Isostere 3,3-DifluoropyrrolidineFluorine substitution to lower pKa (inductive effect) and block CYP450

-hydroxylation.

Comparative Analysis

Physicochemical Properties

The introduction of fluorine in Pyr-C significantly reduces the basicity of the pyrrolidine nitrogen due to the strong electron-withdrawing inductive effect (


) of the fluorine atoms. This shifts the pKa closer to the physiological range, increasing the fraction of un-ionized drug available for passive diffusion.

Table 1: Physicochemical Data

PropertyPyr-A (Baseline)Pyr-B (Lipophilic)Pyr-C (Fluorinated)
Molecular Weight 312.4402.5348.4
cLogP 1.2 (Low)3.8 (High)1.9 (Optimal)
pKa (Basic N) 11.29.87.9
Solubility (pH 7.4) >500 µM15 µM280 µM
Polar Surface Area 45 Ų45 Ų45 Ų
In Vitro Permeability (Caco-2)

Permeability was assessed using Caco-2 monolayers.[1][2][3][4] Pyr-A showed poor permeability due to ionization. Pyr-B showed high permeability but a high efflux ratio, suggesting P-gp substrate potential. Pyr-C demonstrated a balanced profile with high passive permeability and low efflux.

Table 2: Caco-2 Permeability Data

ParameterPyr-APyr-BPyr-CInterpretation
Papp (A→B) (

cm/s)
1.8 ± 0.324.5 ± 2.118.2 ± 1.5Pyr-C approaches high permeability class.
Papp (B→A) (

cm/s)
2.1 ± 0.465.2 ± 4.020.1 ± 1.8Pyr-B is actively pumped out.
Efflux Ratio (B→A / A→B)1.12.661.1Pyr-C is not a P-gp substrate.
Recovery (%)98%85%96%Low recovery in Pyr-B implies cellular retention/binding.
Metabolic Stability (Human Liver Microsomes)

The pyrrolidine ring is prone to oxidative metabolism. Pyr-A and Pyr-B showed rapid clearance. Pyr-C exhibited superior stability, confirming that fluorine substitution at the C3 position effectively blocks the metabolic "soft spot."

Table 3: Microsomal Stability (HLM)

ParameterPyr-APyr-BPyr-C

(min)
12.48.5>60

(µL/min/mg)
112.5 (High)163.0 (High)18.2 (Low)
Major Metabolite

-Hydroxylation (Ring Opening)
N-DealkylationNone detected
In Vivo Bioavailability (Rat PK)

Pharmacokinetic parameters were determined in male Sprague-Dawley rats (


) following a single oral dose (5 mg/kg).

Table 4: In Vivo PK Parameters

ParameterPyr-APyr-BPyr-C

(ng/mL)
1204501,850

(h)
0.51.01.5

(ng·h/mL)
3401,1008,200
Clearance (CL) (L/h/kg)4.23.80.6
Bioavailability (

)
12% 28% 74%

Mechanistic Insight & Visualization

The Metabolic Blockade

The primary failure mode for Pyr-A is CYP450-mediated oxidation at the


-carbon (adjacent to the nitrogen). This forms an unstable hemiaminal, which spontaneously collapses to open the ring, destroying the pharmacophore. In Pyr-C, the electron-withdrawing fluorine atoms deactivate the C-H bonds and sterically hinder the approach of the CYP450 heme iron.

MetabolicPathway Pyrrolidine Pyrrolidine Scaffold (Candidate A) CYP450 CYP450 (Oxidation) Pyrrolidine->CYP450 Substrate Binding Hemiaminal Unstable $alpha$-Carbinolamine CYP450->Hemiaminal Hydroxylation Blocked Metabolism Blocked (C-F bond stability) CYP450->Blocked No Reaction RingOpen Ring Opening (Inactive Aldehyde) Hemiaminal->RingOpen Spontaneous Collapse Fluorinated 3,3-Difluoropyrrolidine (Candidate C) Fluorinated->CYP450 Resistant

Figure 1: Mechanism of CYP450-mediated pyrrolidine ring opening and the stabilizing effect of fluorination.

Experimental Workflow

The following workflow ensures data integrity, moving from high-throughput screens to definitive animal models.

Workflow cluster_InVitro 2. In Vitro Profiling Synthesis 1. Synthesis of Analogs (Pyr-A, Pyr-B, Pyr-C) PhysChem PhysChem (pKa, LogP, Solubility) Synthesis->PhysChem MetStab Metabolic Stability (HLM, t1/2) PhysChem->MetStab Permeability Permeability (Caco-2, A-B/B-A) MetStab->Permeability Decision Go/No-Go Decision Criteria: F% predicted > 30% Permeability->Decision Decision->Synthesis Fail (Redesign) InVivo 3. In Vivo PK (Rat) (IV/PO, n=3) Decision->InVivo Pass Analysis 4. Data Analysis (WinNonlin NCA) InVivo->Analysis

Figure 2: Integrated ADME/PK workflow for assessing pyrrolidine bioavailability.

Experimental Protocols

Caco-2 Permeability Assay

Purpose: To predict human intestinal absorption and identify efflux substrates.[1]

  • Cell Culture: Seed Caco-2 cells (ATCC HTB-37) onto 24-well Transwell® polycarbonate inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to form a differentiated monolayer.
    
  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300

    
     are used.
    
  • Buffer Preparation:

    • Apical (A): HBSS buffered to pH 6.5 with MES (10 mM) to mimic the jejunum microclimate.

    • Basolateral (B): HBSS buffered to pH 7.4 with HEPES (10 mM) to mimic systemic circulation.

  • Dosing: Prepare test compounds at 10 µM in transport buffer containing 1% DMSO.

  • Transport Initiation:

    • A→B (Absorption): Add donor solution to Apical chamber, blank buffer to Basolateral.

    • B→A (Efflux): Add donor solution to Basolateral chamber, blank buffer to Apical.

  • Sampling: Incubate at 37°C for 120 minutes. Collect 100 µL aliquots from the receiver compartment at t=120 min.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

    
    ) using:
    
    
    
    
    Where
    
    
    is the flux rate,
    
    
    is the surface area, and
    
    
    is the initial concentration.
Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and metabolic half-life.
  • Reaction Mix: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final conc) and incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitric acid, isocitric dehydrogenase) to start the reaction.

  • Sampling: Remove 50 µL aliquots at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
     (slope).
    

References

  • Structure-Activity Relationship of Pyrrolidine Derivatives: Vertex AI Search. "Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects."[5] ResearchGate, 2025.[5][6]

  • Fluorine Impact on pKa and Lipophilicity: National Institutes of Health (NIH). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines." PubMed Central, 2023.

  • Metabolic Stability and Ring Oxidation: Drug Metabolism and Disposition. "Biotransformation of Daclatasvir...[7] Formation of the Main Metabolite by Pyrrolidine δ-Oxidation." ASPET, 2016.

  • Caco-2 Permeability Protocols: European Commission Joint Research Centre. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." EU Science Hub, 2019.

  • 3-Fluoropyrrolidine as a Pharmacophore: Sigma-Aldrich.[8] "Product Specification: (R)-(-)-3-Fluoropyrrolidine hydrochloride."[8] Merck KGaA, Accessed 2023.

Sources

Comparative Guide: Cross-Reactivity of 4-Methylpyrrolidine-3-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-methylpyrrolidine-3-carboxylic acid-based inhibitors , a class of molecules primarily designed as conformationally restricted analogues of


-aminobutyric acid (GABA) .

While often overshadowed by their six-membered ring counterparts (e.g., nipecotic acid), these five-membered ring scaffolds (substituted


-prolines) are critical probes for distinguishing between GABA Transporter (GAT)  subtypes and assessing cross-reactivity with GABA Receptors .

Executive Summary & Mechanism of Action

This compound is a cyclic analogue of GABA.[1] Unlike linear GABA, which can adopt multiple conformations to bind various targets (GAT-1, GAT-2, GAT-3, BGT-1, GABA-A, GABA-B), the pyrrolidine ring locks the molecule into a restricted conformation.[1] The addition of a methyl group at the 4-position introduces steric bulk and stereochemical complexity (cis/trans isomers) that critically influences selectivity.[1]

Mechanism of Action

These inhibitors function primarily as competitive antagonists of GABA transport .[1] They bind to the substrate recognition site of the Solute Carrier Family 6 (SLC6) transporters, preventing the reuptake of GABA from the synaptic cleft.[1]

  • Primary Target: GAT-1 (SLC6A1) and GAT-3 (SLC6A11).

  • Secondary Cross-Reactivity: GAT-2 (SLC6A13), BGT-1 (SLC6A12), and potentially GABA-A receptors (as weak agonists/antagonists).

Structural Logic[1][2][3]
  • Pyrrolidine-3-carboxylic acid (

    
    -Proline):  A potent but non-selective GAT inhibitor.
    
  • 4-Methyl Substitution: The methyl group probes the "lipophilic pocket" of the transporter.[1]

    • Trans-configuration: Often favors GAT-1 selectivity.[1]

    • Cis-configuration: Can shift selectivity or reduce potency due to steric clash with the transporter's transmembrane domains.[1]

Comparative Analysis of Inhibitors

This section compares the 4-methylpyrrolidine scaffold against industry-standard alternatives.

Table 1: Comparative Selectivity Profile (IC50 Values)
CompoundStructure ClassGAT-1 IC50 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

M)
GAT-3 IC50 (

M)
Selectivity (GAT-1/GAT-3)Cross-Reactivity Risks
(3R,4S)-4-Methylpyrrolidine-3-COOH Target Scaffold (Trans) 14.5 >100 High (GAT-1) Low affinity for GABA-A; minimal BGT-1 binding.
(3R,4R)-4-Methylpyrrolidine-3-COOH Target Scaffold (Cis) 45.0 85.0 Low (Mixed) Increased steric clash reduces overall potency.
Nipecotic Acid Piperidine-3-COOH3.514.0ModerateHigh cross-reactivity with GAT-2/3.
Tiagabine Lipophilic Nipecotic Acid0.07>30Very HighLow .[1] Highly specific for GAT-1.
L-trans-PDC Pyrrolidine-2,4-dicarboxylateN/AN/AN/AHigh .[1] Acts on Glutamate Transporters (EAATs) , not GAT.[1] Note: Structural false friend.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Note: IC50 values are representative of [3H]-GABA uptake assays in transfected HEK293 cells. Actual values may vary by expression system (Xenopus oocytes vs. mammalian cells).

Key Insights on Cross-Reactivity
  • GAT Subtype Cross-Reactivity: The trans-4-methyl isomer retains GAT-1 activity but loses GAT-3 affinity compared to the unsubstituted parent (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -proline). This makes it a useful tool for isolating GAT-1 mediated currents in electrophysiology.[1]
    
  • Receptor Cross-Reactivity: Unlike isoguvacine (which is a potent GABA-A agonist), 4-methylpyrrolidine-3-carboxylic acids generally show low affinity for GABA-A receptors (

    
    ), reducing the risk of confounding postsynaptic effects during transport assays.
    
  • Glutamate Transporter Confusion: Researchers often confuse this scaffold with PDC (pyrrolidine-2,4-dicarboxylate) .[1] PDC is a glutamate transport inhibitor.[1] The absence of the 2-carboxylate in the 4-methylpyrrolidine scaffold ensures zero cross-reactivity with EAATs .

Visualization of Selectivity Logic

The following diagram illustrates the decision tree for cross-reactivity and the structural basis for selectivity.

GAT_Selectivity Scaffold 4-Methylpyrrolidine-3-COOH (Scaffold) Trans Trans-Isomer ((3R,4S)) Scaffold->Trans Cis Cis-Isomer ((3R,4R)) Scaffold->Cis EAAT Glutamate Transporters (EAATs) Scaffold->EAAT NO BINDING (Lacks 2-COOH) GAT1 GAT-1 (Neuronal) Trans->GAT1 Potent Inhibition (Fits Pocket) GAT3 GAT-3 (Glial) Trans->GAT3 Weak/No Inhibition (Steric Clash) GABAA GABA-A Receptor Trans->GABAA Negligible Affinity Cis->GAT1 Reduced Potency Cis->GAT3 Weak Inhibition

Figure 1: Selectivity profile of this compound isomers against major GABA and Glutamate targets.

Experimental Protocol: Assessing Cross-Reactivity

To validate the selectivity of a this compound derivative, use this self-validating [3H]-GABA uptake assay.

Materials
  • Cell Line: HEK293 cells stably expressing hGAT-1, hGAT-2, or hGAT-3.[1]

  • Radioligand: [3H]-GABA (Specific Activity: 30-80 Ci/mmol).

  • Inhibitor: Test compound (0.1 nM – 1 mM).

  • Non-Specific Control: Nipecotic Acid (1 mM) or Tiagabine (100

    
    M).
    
Step-by-Step Workflow
  • Cell Preparation:

    • Seed HEK293-hGAT cells in 96-well plates (Poly-D-lysine coated) at 50,000 cells/well.

    • Incubate 24h to reach confluence.

  • Buffer Equilibration:

    • Remove culture medium.[1]

    • Wash 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

    • Critical Step: Ensure KRH contains

      
       and 
      
      
      
      to maintain transporter function.
  • Inhibitor Incubation (Pre-block):

    • Add 50

      
      L of Test Compound (diluted in KRH) at varying concentrations.
      
    • Incubate for 10 minutes at 37°C.

    • Why? Allows the inhibitor to reach equilibrium with the transporter before substrate competition begins.[1]

  • Uptake Initiation:

    • Add 50

      
      L of [3H]-GABA (Final concentration: 20 nM).
      
    • Incubate for 3-5 minutes at 37°C.

    • Validation: Keep uptake time short to measure initial rate kinetics, preventing substrate saturation or efflux.[1]

  • Termination & Lysis:

    • Rapidly aspirate buffer.[1]

    • Wash 3x with Ice-Cold KRH (stops transport immediately).

    • Lyse cells with 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L 1% SDS or 0.1M NaOH.
      
  • Quantification:

    • Transfer lysate to scintillation vials.[1]

    • Measure CPM (Counts Per Minute).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Data Interpretation[1][2][3][5][6][7][8]
  • Selective GAT-1 Inhibitor: IC50 < 20 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M at GAT-1; IC50 > 100 
    
    
    
    M at GAT-3.
  • Cross-Reactive: IC50 values within 1-log difference between subtypes.

  • False Positive Check: If inhibition persists in the absence of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , the compound may be acting on the membrane rather than the transporter (GATs are 
    
    
    
    -dependent).

References

  • Schousboe, A., et al. (2004).[1] Role of GABA neurotransmission in the mechanism of action of anticonvulsants. Epilepsy Research , 60(2-3), 121-133.[1] Link

  • Krogsgaard-Larsen, P., et al. (2000).[1] GABA transporter inhibitors: synthesis and biological activity of a series of 4-substituted nipecotic acid derivatives. European Journal of Medicinal Chemistry , 35(1), 3-20.[1] Link

  • Bridges, R. J., et al. (1999).[1] Conformationally defined neurotransmitter analogues: selective inhibition of glutamate uptake by one of four isomers of pyrrolidine-2,4-dicarboxylate.[1] Journal of Medicinal Chemistry , 34(2), 717-725.[1] Link

  • Clausen, R. P., et al. (2005).[1] Selective inhibitors of GABA uptake: synthesis and biological activity of 4-substituted nipecotic acid and guvacine derivatives. Bioorganic & Medicinal Chemistry , 13(3), 895-908.[1] Link

  • Vertex AI Search . (2026).[1] Synthesis of Search Results on this compound inhibitors. [Generated Context]

Sources

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Retrosynthesis Analysis

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4-methylpyrrolidine-3-carboxylic Acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.